molecular formula C5H12ClNO2S B1403658 3-(Ethanesulfonyl)azetidine hydrochloride CAS No. 1820707-49-0

3-(Ethanesulfonyl)azetidine hydrochloride

Cat. No.: B1403658
CAS No.: 1820707-49-0
M. Wt: 185.67 g/mol
InChI Key: WVNRLUYNFTWJKN-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)azetidine hydrochloride (CAS 1820707-49-0) is a high-purity chemical building block of significant interest in modern organic and medicinal chemistry. With a molecular formula of C 5 H 12 ClNO 2 S and a molecular weight of 185.67 g/mol, this solid compound serves as a versatile synthon for the construction of more complex molecules . Its core structure features an azetidine, a strained four-membered nitrogen-containing heterocycle, substituted with an electron-withdrawing ethanesulfonyl group . A primary application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients. It plays a critical role in the production of advanced drug molecules such as the Janus kinase (JAK) inhibitor baricitinib, used in the treatment of inflammatory and autoimmune diseases . The azetidine ring is increasingly valued in drug discovery campaigns, particularly for targeting the central nervous system (CNS), due to its ability to improve physicochemical properties . Beyond medicinal chemistry, this monomer is used in anionic ring-opening polymerization to produce poly(N-sulfonylazetidine) materials with specific solubility and structural characteristics . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-ethylsulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-2-9(7,8)5-3-6-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNRLUYNFTWJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-49-0
Record name Azetidine, 3-(ethylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(Ethanesulfonyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

This guide details the structural elucidation of 3-(ethanesulfonyl)azetidine hydrochloride , a critical fragment in modern drug discovery. The azetidine ring acts as a conformationally restricted bioisostere of proline or cyclobutane, often improving metabolic stability and vector orientation in lead compounds. The sulfone moiety (


) introduces polarity and hydrogen bond accepting capability without the metabolic liability of sulfides.

Elucidating this structure presents unique challenges due to ring strain (puckering), the electron-withdrawing nature of the sulfone, and the ammonium salt form. This protocol establishes a self-validating analytical triad: NMR (1D/2D), Mass Spectrometry (LC-MS), and IR , ensuring unambiguous identification.

Structural Connectivity & Theoretical Framework

Before analysis, we define the connectivity and expected spin systems.

  • Formula:

    
     (Salt form)
    
  • MW: 185.67 g/mol (Free base: ~149.21 g/mol )

  • Symmetry:

    
     plane passing through 
    
    
    
    .
  • Key Features:

    • Azetidine Ring: 4-membered heterocycle; exhibits distinct cis/trans coupling constants.

    • Sulfonyl Group: Strong Electron Withdrawing Group (EWG) at C3.

    • Ammonium Salt: Protonated nitrogen (

      
      ) affects solubility and chemical shifts.
      
Visualization: Elucidation Workflow

ElucidationWorkflow cluster_NMR NMR Spectroscopy Sample Sample: 3-(Ethanesulfonyl) azetidine HCl Solubility Solubility Check (DMSO-d6 vs D2O) Sample->Solubility HNMR 1H NMR (Integration & Coupling) Solubility->HNMR Dissolved CNMR 13C NMR (DEPT-135) HNMR->CNMR TwoD 2D NMR (COSY, HSQC) CNMR->TwoD MS LC-MS (ESI+) [M+H]+ Detection TwoD->MS Confirm Mass QC Purity Check (HPLC/Elemental) MS->QC Final Validated Structure QC->Final

Figure 1: The analytical workflow prioritizes NMR for connectivity and MS for molecular weight confirmation.

Primary Analysis: Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

Critical Decision: Use DMSO-d6 as the solvent.

  • Causality: In

    
    , the ammonium protons (
    
    
    
    ) undergo rapid deuterium exchange and disappear. DMSO-d6 preserves these protons, allowing observation of their integration (2H) and coupling to the adjacent ring protons (H2/H4), providing a crucial connectivity check.
1H NMR Prediction & Assignment (400 MHz, DMSO-d6)[1]

The azetidine ring protons form an AA'BB'M spin system (where M is H3). Due to ring puckering, H2a/H4a (cis to sulfone) and H2b/H4b (trans to sulfone) are diastereotopic.

PositionType

(ppm)
IntegrationMultiplicityCoupling (

)
Assignment Logic
NH Amine9.2 - 9.82Hbr s-Ammonium salt protons (visible in DMSO).
H3 Methine4.3 - 4.61Htt or quint

Hz
Deshielded by

; coupled to 4 adjacent protons.
H2/H4 Methylene4.0 - 4.44HmComplexOverlapping AA'BB' system; deshielded by N+.
Ethyl-CH2 Methylene3.1 - 3.22Hq

Hz
Alpha to sulfone; classic quartet.
Ethyl-CH3 Methyl1.2 - 1.33Ht

Hz
Classic triplet.

Expert Insight - The "Roof Effect": The H2/H4 protons often appear as a complex second-order multiplet rather than clean doublets/triplets. Do not over-interpret "messy" peaks in the 4.0–4.5 ppm region; verify them via integration (Total 5H including H3) and HSQC.

13C NMR & DEPT-135
  • C3 (Methine): ~48-52 ppm (Inverted in DEPT-135).

  • C2/C4 (Methylene): ~44-46 ppm (Normal in DEPT-135). Note: C3 is often downfield of C2/C4 due to the sulfone, but the N+ effect on C2/C4 makes them close.

  • Ethyl-CH2: ~45-50 ppm.

  • Ethyl-CH3: ~6-8 ppm.

2D NMR Correlations (Self-Validation)
  • COSY:

    • Strong cross-peak: Ethyl-CH2

      
      Ethyl-CH3 .
      
    • Complex cross-peak: H3

      
      H2/H4 .
      
  • HSQC: Differentiates the H3 methine (one carbon) from the H2/H4 methylenes (two equivalent carbons).

Visualization: Azetidine Coupling Logic

CouplingLogic cluster_legend Stereochemical Insight H3 H3 (Methine) Alpha to SO2 H2_cis H2/H4 (cis) J ~ 8-9 Hz H3->H2_cis Strong Coupling (Dihedral ~0°) H2_trans H2/H4 (trans) J ~ 4-6 Hz H3->H2_trans Weak Coupling (Dihedral ~110°) Info Ring puckering maximizes cis-coupling constants.

Figure 2: Coupling relationships in the azetidine ring. The 'cis' protons typically show larger coupling constants due to the dihedral angle in the puckered conformation.

Secondary Analysis: Mass Spectrometry (LC-MS)

Method: ESI (Electrospray Ionization) in Positive Mode.

  • Expected Parent Ion

    
    : 
    
    • Formula (Free Base):

      
      
      
    • Exact Mass: 149.05

    • Observed m/z: 150.05

  • Fragmentation Pattern (MS/MS):

    • Loss of Ethyl sulfonyl group (

      
      ): Look for fragments corresponding to the azetidine ring.
      
    • Ring opening is common under high collision energy.

Protocol Note: Use an acidic mobile phase (0.1% Formic Acid) to ensure the nitrogen remains protonated for optimal sensitivity.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the hydrochloride salt.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why? Ensures solubility of the salt and visibility of exchangeable protons.

  • Transfer: Filter through a cotton plug into a clean 5mm NMR tube if any turbidity exists.

  • Acquisition: Run 1H (16 scans) and 13C (512 scans minimum).

Protocol B: Chloride Counter-Ion Verification (Gravimetric/Chemical)

To confirm the stoichiometry of the salt (Mono-HCl):

  • Dissolve 20 mg in water.

  • Add

    
     solution.
    
  • Observation: Immediate white precipitate (

    
    ) confirms the presence of chloride.
    
  • Quantification: Elemental Analysis (CHN) is preferred for stoichiometry.

    • Calc: C: 32.35%, H: 6.51%, N: 7.54%.

    • Found: Must be within 0.4% to confirm purity.

References

  • Azetidine Synthesis & Properties

    • Study: "Synthesis and Functionaliz
    • Source:Journal of Organic Chemistry.
    • Link: [ACS Publications - J. Org. Chem. Search]([Link]) (General reference for azetidine spectral data).

  • Sulfone Characterization

    • Study: "Spectrometric Identific
    • Source: Silverstein, Bassler, & Morrill.

    • Context: Assigning the deshielding effect of

      
       on alpha-protons.
      
  • Bioisosteres in Drug Design

    • Study: "Azetidines as amine bioisosteres in medicinal chemistry."[1]

    • Source:Journal of Medicinal Chemistry.
    • Link: [J. Med.[2] Chem. - Azetidines]([Link])

  • Specific Homolog Data (Methyl Analog)

    • Compound: 3-(Methylsulfonyl)azetidine hydrochloride (CAS: 1400764-60-4).[3][4]

    • Relevance: Used as the primary spectral proxy for chemical shift prediction.

    • Source: (General Azetidine HCl data).

Sources

Technical Guide: Synthesis of 3-(Ethanesulfonyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 3-(ethanesulfonyl)azetidine hydrochloride , a critical fragment in medicinal chemistry used to introduce a polar, metabolic-stable sulfone vector into drug candidates. Unlike flexible alkyl chains, the azetidine ring provides rigid vector positioning, while the sulfone moiety offers high polarity without acting as a hydrogen bond donor.

The Strategic Challenge: The synthesis hinges on maintaining the integrity of the strained four-membered azetidine ring (approx. 26 kcal/mol strain energy) while performing high-energy oxidation and nucleophilic substitution steps. This protocol utilizes a 3-step convergent route starting from 1-Boc-3-iodoazetidine, prioritizing safety (stench management) and purity (chemoselective oxidation).

Retrosynthetic Analysis & Strategy

The most robust route relies on the displacement of a leaving group at the C3 position of the azetidine, followed by oxidation and deprotection. We avoid direct sulfonylation of the amine, targeting the C3 carbon instead.

Retrosynthesis Target 3-(Ethanesulfonyl)azetidine HCl (Target) Deprotection Deprotection (HCl/Dioxane) Target->Deprotection Sulfone 1-Boc-3-(ethanesulfonyl)azetidine (Stable Intermediate) Deprotection->Sulfone Oxidation Oxidation (mCPBA or Oxone) Sulfone->Oxidation Sulfide 1-Boc-3-(ethylthio)azetidine Oxidation->Sulfide Substitution Nucleophilic Substitution (NaSEt) Sulfide->Substitution SM 1-Boc-3-iodoazetidine (Starting Material) Substitution->SM

Figure 1: Retrosynthetic disconnection showing the conversion of the iodo-precursor to the final salt via sulfide and sulfone intermediates.

Critical Process Parameters (CPP) & Safety

ParameterRisk FactorMitigation Strategy
Ethanethiol Reagent Extreme Stench/Toxicity Use commercial sodium ethanethiolate (solid) if possible to minimize volatility. All waste must be quenched with bleach (NaOCl) to oxidize residual thiols before disposal.
Azetidine Ring Ring Strain/Opening Avoid strong Lewis acids and excessive heat (>80°C) during nucleophilic substitution. Keep pH neutral-basic until the final step.
Oxidation (mCPBA) Exotherm/Explosion mCPBA is shock-sensitive. Add dropwise at 0°C. Monitor internal temperature strictly. Quench peroxides with Na₂S₂O₃ before workup.
Stoichiometry N-Oxide Formation The Boc group protects the nitrogen, but large excesses of oxidant can still degrade the carbamate. Use exactly 2.0-2.2 equivalents of oxidant.

Step-by-Step Experimental Protocol

Step 1: Thioalkylation (Formation of the Sulfide)

Objective: Displace the iodide leaving group with an ethylthiolate nucleophile.

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 eq) [CAS: 254454-54-1][1]

  • Sodium ethanethiolate (1.2 eq) (or Ethanethiol + NaH)

  • Solvent: DMF (anhydrous, 5 vol) or Acetonitrile

Protocol:

  • Preparation: In a fume hood, dissolve 1-Boc-3-iodoazetidine in anhydrous DMF under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add sodium ethanethiolate (NaSEt) portion-wise. Note: If using ethanethiol liquid, pre-treat with NaH in DMF at 0°C to generate the thiolate before adding the azetidine.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.6) should disappear, replaced by the sulfide (Rf ~0.5).

  • Workup: Pour the mixture into ice-water (10 vol). Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.

  • Bleach Quench: Treat aqueous waste with 10% bleach solution to destroy stench.

  • Purification: Dry over MgSO₄, concentrate. The crude oil is usually sufficiently pure (>90%) for the next step.

Step 2: Chemoselective Oxidation

Objective: Oxidize the sulfide to the sulfone without affecting the Boc-carbamate.

Reagents:

  • 1-Boc-3-(ethylthio)azetidine (from Step 1)

  • m-Chloroperbenzoic acid (mCPBA), 77% max (2.2 eq)

  • Solvent: Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve the crude sulfide in DCM (10 vol) and cool to 0°C.

  • Oxidation: Dissolve mCPBA in DCM and add it dropwise to the reaction mixture over 30 minutes.

    • Why? Rapid addition causes an exotherm that can degrade the Boc group or open the ring.

  • Stirring: Stir at 0°C for 1 hour, then warm to RT for 3 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) and stir vigorously for 20 minutes.

    • Test: Use starch-iodide paper to confirm no active oxidant remains (paper should NOT turn blue).

  • Wash: Wash with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid byproduct.

  • Isolation: Dry (MgSO₄) and concentrate. The product, 1-Boc-3-(ethanesulfonyl)azetidine , typically crystallizes as a white solid upon standing or trituration with hexanes.

Step 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and precipitate the hydrochloride salt.

Reagents:

  • 1-Boc-3-(ethanesulfonyl)azetidine

  • 4M HCl in Dioxane (5-10 eq)

  • Solvent: Dioxane or Diethyl Ether

Protocol:

  • Reaction: Dissolve the sulfone in a minimum amount of dry dioxane or DCM. Add 4M HCl in dioxane at 0°C.

  • Monitoring: Stir at RT. A white precipitate should begin to form within 30 minutes. Monitor by LCMS for disappearance of the Boc-protected mass [M+Na]⁺ and appearance of the free amine [M+H]⁺.

  • Isolation: Dilute with diethyl ether (excess) to maximize precipitation. Filter the solid under nitrogen (hygroscopic!).

  • Drying: Wash the filter cake with ether. Dry under vacuum at 40°C.

Final Product: 3-(Ethanesulfonyl)azetidine hydrochloride.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected parameters.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) δ 9.3-9.6 (br s, 2H)Ammonium protons (NH₂⁺), confirms salt formation.
δ 4.2-4.5 (m, 5H)Azetidine ring protons (4H) + Methine CH (1H).
δ 3.2 (q, 2H)Ethyl group (-CH₂-SO₂-).
δ 1.2 (t, 3H)Ethyl group (-CH₃).
Absence of Signal δ 1.40 (s, 9H)Critical: Absence of Boc t-butyl singlet confirms deprotection.
LC-MS m/z ~ 150.0 [M+H]⁺Matches C₅H₁₁NO₂S (Free base MW = 149.2).
Appearance White to off-white crystalline solidYellowing indicates oxidation impurities or residual iodine.

Troubleshooting & Decision Logic

Troubleshooting Start Problem Detected Issue1 Low Yield in Step 1? Start->Issue1 Action1 Check Reagents: Iodide degrades on storage. Recrystallize SM or use excess thiol. Issue1->Action1 Yes Issue2 Boc lost during oxidation? Issue1->Issue2 No Action2 Buffer System: Add NaHCO3 solid to DCM to neutralize mCBA acidity. Issue2->Action2 Yes Issue3 Product is hygroscopic oil? Issue2->Issue3 No Action3 Salt Exchange: Dissolve in MeOH, add HCl/Ether, rapidly filter precipitate. Issue3->Action3 Yes

Figure 2: Troubleshooting logic for common synthetic failures.

References

  • Vertex Pharmaceuticals. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.[2] (Describes the general handling of 1-Boc-3-iodoazetidine and nucleophilic substitution). Available at:

  • Sigma-Aldrich. 1-Boc-3-iodoazetidine Product and Safety Data. (Source for starting material properties).[1][2][3][4][5][6][7][8] Available at:

  • Organic Chemistry Portal. Sulfone Synthesis by Oxidation. (General protocols for mCPBA oxidation of sulfides). Available at:

  • Enamine. 3-Sulfonylazetidines Building Blocks. (Reference for the utility and stability of the final salt). Available at:

Sources

Introduction: The Structural Elucidation of a Niche Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Ethanesulfonyl)azetidine hydrochloride

3-(Ethanesulfonyl)azetidine hydrochloride is a heterocyclic building block of increasing interest to researchers in medicinal chemistry and drug development. The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a valuable scaffold in the design of novel therapeutics due to its ability to impart unique conformational constraints and improve physicochemical properties. The addition of an ethanesulfonyl group at the 3-position introduces a polar, hydrogen bond-accepting sulfone moiety, further expanding its potential for molecular interactions. As with any novel or specialized chemical entity, unambiguous structural confirmation is the bedrock of reliable research. This guide provides a comprehensive technical overview of the expected spectroscopic data for 3-(Ethanesulfonyl)azetidine hydrochloride and outlines the methodologies for its acquisition and interpretation.

This document is designed for professionals in pharmaceutical and chemical research, offering not just data, but the causal reasoning behind spectroscopic predictions and experimental design. The protocols described herein are designed as self-validating systems, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For 3-(Ethanesulfonyl)azetidine hydrochloride, a combination of ¹H, ¹³C, and 2D NMR experiments provides a definitive map of the proton and carbon framework and their connectivity.

The Rationale Behind NMR Analysis

The azetidine ring system presents a unique magnetic environment. The strained four-membered ring influences the chemical shifts of the ring protons and carbons. Furthermore, as the compound is a hydrochloride salt, the azetidine nitrogen will be protonated, leading to through-bond coupling effects and solvent-dependent chemical shifts for adjacent protons. The strong electron-withdrawing nature of the ethanesulfonyl group is expected to significantly deshield the proton and carbon at the 3-position (C3 and H3).

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ will reveal five distinct proton environments. The hydrochloride form means the azetidine nitrogen is protonated (-NH₂⁺-), and these protons may be visible as a broad singlet, depending on the solvent and its water content.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Rationale & Key Insights
H-2, H-4 (axial & equatorial) 4.0 - 4.5Multiplet (m)4HProtons on carbons adjacent to the protonated nitrogen are significantly deshielded. Complex splitting arises from geminal and vicinal coupling to each other and to H-3.
H-3 3.8 - 4.2Quintet or Multiplet (m)1HThis methine proton is directly attached to the carbon bearing the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. It will be coupled to the four protons at C-2 and C-4.
-SO₂-C H₂-CH₃ 3.2 - 3.6Quartet (q)2HThe methylene protons of the ethyl group are adjacent to the sulfonyl group. They are deshielded and split into a quartet by the neighboring methyl protons.
-SO₂-CH₂-C H₃****1.2 - 1.5Triplet (t)3HThe terminal methyl protons are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons.
-N H₂⁺- 9.0 - 11.0 (DMSO-d₆)Broad Singlet (br s)2HThe ammonium protons are acidic and their chemical shift is highly dependent on solvent and concentration. They often appear as a broad peak due to exchange and quadrupolar coupling with the nitrogen atom.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct carbon signals.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale & Key Insights
C-2, C-4 48 - 55Carbons adjacent to the protonated nitrogen are deshielded compared to a neutral azetidine.[1][2]
C-3 55 - 65This carbon is directly attached to the highly electronegative sulfonyl group, resulting in a strong downfield shift.
-SO₂-C H₂-CH₃ 45 - 52The methylene carbon is deshielded by the attached sulfonyl group.
-SO₂-CH₂-C H₃ 5 - 10The terminal methyl carbon appears in the typical upfield aliphatic region.
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(Ethanesulfonyl)azetidine hydrochloride.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 220 ppm.

    • Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the ¹H NMR peaks and analyze the multiplicities.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the target compound and providing structural information through fragmentation analysis. For a polar, pre-salted compound like this, Electrospray Ionization (ESI) is the technique of choice.

The Rationale Behind ESI-MS Analysis

ESI is a soft ionization technique that allows the analysis of polar and thermally labile molecules. We expect to observe the protonated molecular ion of the free base, [M+H]⁺, where 'M' is the neutral 3-(Ethanesulfonyl)azetidine. The hydrochloride salt will dissociate in the spray, and the chloride ion is typically not observed in positive ion mode. Tandem MS (MS/MS) experiments can be used to induce fragmentation of the [M+H]⁺ ion, providing valuable structural clues.[3][4]

Predicted Mass Spectrometric Data

The molecular formula of the free base is C₅H₁₁NO₂S, with a monoisotopic mass of 149.05 Da.

Ion Predicted m/z (Monoisotopic) Technique Rationale & Key Insights
[M+H]⁺ 150.06ESI-MSThe base peak in the full scan mass spectrum is expected to be the protonated molecular ion of the free base.
[M-SO₂Et+H]⁺ 72.05ESI-MS/MSA common fragmentation pathway for sulfonamides is the cleavage of the C-S bond.[5] This fragment corresponds to the protonated 3-aminoazetidine ring.
[M-Azetidine+H]⁺ 78.02ESI-MS/MSCleavage of the C-S bond with charge retention on the sulfonyl portion is also possible, corresponding to protonated ethanesulfonic acid.
Experimental Protocol: LC-MS Data Acquisition

This workflow ensures efficient separation from potential impurities and clear mass analysis.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • LC-MS System Setup:

    • LC System: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid ensures the analyte remains protonated.

    • MS System (ESI Positive Mode):

      • Set the capillary voltage to ~3-4 kV.

      • Optimize the source temperature (~120 °C) and desolvation gas temperature (~350 °C) and flow rate to ensure efficient ionization.

      • Scan a mass range from m/z 50 to 500.

  • Data Acquisition:

    • Inject 1-5 µL of the prepared sample.

    • Acquire data in full scan mode to identify the [M+H]⁺ ion.

    • If available, perform a separate run using tandem MS (MS/MS). Isolate the precursor ion (m/z 150.1) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the m/z of the parent ion and confirm it matches the expected [M+H]⁺.

    • Analyze the MS/MS spectrum to identify key fragments and confirm the structure.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

The Rationale Behind IR Analysis

The IR spectrum of 3-(Ethanesulfonyl)azetidine hydrochloride will be dominated by absorptions from the sulfone (S=O), ammonium (N-H), and alkane (C-H) groups. The presence of the hydrochloride salt will cause the N-H stretching vibrations of the secondary amine to appear as a broad band characteristic of an ammonium salt. The sulfone group gives rise to two very strong and distinct stretching bands.[6][7]

Predicted IR Absorption Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale & Key Insights
N-H Stretch (Ammonium Salt) 2800 - 3200Strong, BroadThe N-H stretching in the -NH₂⁺- group appears as a very broad and strong absorption, often with multiple sub-peaks, which is a hallmark of amine salts.
C-H Stretch (Aliphatic) 2850 - 3000MediumStandard stretching vibrations for the sp³ C-H bonds in the azetidine ring and ethyl group.
S=O Asymmetric Stretch 1300 - 1350StrongOne of the two characteristic and easily identifiable stretching frequencies for a sulfone group.[6]
S=O Symmetric Stretch 1120 - 1160StrongThe second characteristic strong absorption for the sulfone functional group.[6]
N-H Bend 1560 - 1620MediumBending vibration associated with the ammonium group.
Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation.

  • Sample Preparation:

    • Place a small, solid sample (a few milligrams) directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Label the major peaks in the spectrum and correlate them with the expected functional groups.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the integration of data from all three spectroscopic techniques. The following workflow illustrates the logical process from sample receipt to final structural verification.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Receive Sample: 3-(Ethanesulfonyl)azetidine HCl Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Mobile Phase Sample->Prep_MS Prep_IR Use Neat Solid Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS LC-MS (ESI+) (Full Scan, MS/MS) Prep_MS->MS IR FT-IR (ATR) Prep_IR->IR Analyze_NMR Analyze Shifts, Couplings, Integrals NMR->Analyze_NMR Analyze_MS Confirm [M+H]⁺, Analyze Fragments MS->Analyze_MS Analyze_IR Identify Functional Group Absorptions IR->Analyze_IR Final Final Structure Confirmation & Report Generation Analyze_NMR->Final Analyze_MS->Final Analyze_IR->Final

Caption: Integrated workflow for the complete spectroscopic characterization of a chemical entity.

Conclusion

The structural integrity of a chemical building block like 3-(Ethanesulfonyl)azetidine hydrochloride is paramount for its successful application in research and development. By employing a multi-technique spectroscopic approach encompassing NMR, MS, and IR, a complete and unambiguous structural profile can be established. This guide provides the expected spectral characteristics and robust protocols necessary for researchers to confidently verify the identity and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • PubChem. 3-(Methanesulfonylmethyl)azetidine hydrochloride. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters, 1(5), 235–240. [Link]

  • PubChem. Azetidine hydrochloride. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2, 397-475. [Link]

  • Pleasance, S., Blench, I. P., Brown, M. J., & Nicholson, J. K. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 578(2), 243-254. [Link]

  • Dollish, F. R., Fateley, W. G., & Bentley, F. F. (1974). Infrared Spectra of Sulfones and Related Compounds. In Characteristic Raman Frequencies of Organic Compounds. John Wiley & Sons, Inc. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). [Link]

  • Barbarin, N., et al. (2001). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 15(22), 2159-2170. [Link]

Sources

Comprehensive Spectral Analysis of 3-(Ethanesulfonyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Profiling & Structural Validation: 3-(Ethanesulfonyl)azetidine Hydrochloride Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Analytical Scientists, QC Specialists[1]

Executive Summary & Molecular Architecture

In the high-stakes landscape of fragment-based drug discovery (FBDD), 3-(Ethanesulfonyl)azetidine hydrochloride (CAS: 1820707-49-0) serves as a critical motif. The azetidine ring offers a rigid, low-molecular-weight scaffold that modulates lipophilicity and metabolic stability, while the ethylsulfonyl group provides a distinct hydrogen-bond acceptor vector.[1]

This guide provides a definitive protocol for the structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike generic spectral databases, this document focuses on the causality of chemical shifts, the effects of the hydrochloride salt form, and the specific splitting patterns characteristic of the ethyl-sulfone moiety.[1]

Molecular Specifications
  • IUPAC Name: 3-(Ethanesulfonyl)azetidine hydrochloride[1][2]

  • CAS Number: 1820707-49-0[2][3]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 185.67 g/mol [1][2]

  • Key Structural Features: Strained 4-membered azetidine ring, sulfone electron-withdrawing group (EWG), protonated secondary amine (

    
    ).[1]
    

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and "Trustworthiness," strictly adhere to the following sample preparation and acquisition parameters.

Solvent Selection Strategy
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[2]

    • Why: The hydrochloride salt is highly polar.[1] DMSO-d6 ensures complete solubility and, crucially, slows the exchange of the ammonium (

      
      ) protons, allowing them to be observed as distinct signals (essential for confirming salt formation).[1]
      
  • Secondary Solvent: D2O (Deuterium Oxide).[1]

    • Why: Use only for confirming exchangeable protons.[1] In D2O, the

      
       signal will vanish, simplifying the aliphatic region if overlap occurs.[1]
      
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton with 30° pulse angle (e.g., zg30).

  • Relaxation Delay (D1):

    
     seconds. (Essential for accurate integration of the ethyl group vs. the rigid ring protons).
    
  • Scans (NS): 16 (minimum) for 10 mg sample; 64 for <2 mg.[1]

  • Temperature: 298 K (25°C).[1]

Workflow Diagram

The following flowchart outlines the logic for validating the sample identity.

QC_Workflow Start Sample Receipt (Solid HCl Salt) Solubility Dissolve in DMSO-d6 (Target: 10-15 mg/0.6 mL) Start->Solubility Acquisition Acquire 1H NMR (400 MHz, 298K) Solubility->Acquisition Check_NH Check 8.0-10.0 ppm Broad Singlet Present? Acquisition->Check_NH Salt_Confirmed Salt Form Confirmed (Ammonium Protons Visible) Check_NH->Salt_Confirmed Yes Free_Base Free Base Detected (Sharp NH ~2-3 ppm or Missing) Check_NH->Free_Base No Check_Ethyl Check Ethyl Pattern Triplet (~1.2) & Quartet (~3.1)? Salt_Confirmed->Check_Ethyl Check_Ring Check Azetidine Ring Multiplets 4.0-4.6 ppm? Check_Ethyl->Check_Ring Yes Fail INVESTIGATE (Check Synthesis Route) Check_Ethyl->Fail No Pass IDENTITY VALIDATED Check_Ring->Pass Yes Check_Ring->Fail No

Figure 1: Logic flow for structural validation of azetidine salts via NMR.

1H NMR Spectral Analysis (The Core)

The spectrum of 3-(ethanesulfonyl)azetidine HCl is defined by the interplay between the electron-withdrawing sulfone group and the positively charged ammonium center.[1] Both exert strong deshielding effects on the azetidine ring.[1]

Predicted Chemical Shift Assignments (DMSO-d6)
Signal

(ppm)
MultiplicityIntegralAssignmentMechanistic Insight
A 9.2 - 9.8 Broad s2H

Ammonium protons.[2] Broadened due to quadrupolar relaxation of

and chemical exchange.[1]
B 4.3 - 4.6 Multiplet1HH-3 (Methine)Deshielded by the geminal sulfonyl group (

).[2]
C 4.0 - 4.4 Multiplet4HH-2, H-4Ring methylene protons.[2] Heavily deshielded by the adjacent

and the inductive effect of the sulfone at C3.[1]
D 3.1 - 3.2 Quartet (

Hz)
2H

Characteristic methylene of the ethyl sulfone.[2] Deshielded by

.
E 1.2 - 1.3 Triplet (

Hz)
3H

Terminal methyl group.[2] Classic triplet splitting from neighbor

.

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1] Values are derived from high-fidelity analogs (e.g., 3-methylsulfonylazetidine HCl) and inductive principles.[1][2]

Structural Logic & Coupling Tree

The ethyl group provides the most diagnostic "fingerprint" for this specific derivative, distinguishing it from the methyl-sulfone analog.[1]

Splitting_Tree cluster_ethyl Ethyl Group Connectivity (Spin System) cluster_azetidine Azetidine Ring System CH3 CH3 (Methyl) ~1.25 ppm CH2 CH2 (Methylene) ~3.15 ppm CH3->CH2 J ~ 7.4 Hz (Vicinal Coupling) H3 H-3 (Methine) ~4.45 ppm H2_4 H-2/H-4 (Ring) ~4.20 ppm H3->H2_4 Complex Coupling (Cis/Trans)

Figure 2: Spin-spin coupling relationships. The ethyl group (Left) shows a clean first-order system (


), while the azetidine ring (Right) often appears as a second-order multiplet.[1]

13C NMR & 2D Confirmation[1]

For definitive characterization, Carbon-13 NMR confirms the carbon skeleton.[1][5]

  • Carbonyl Region (>160 ppm): Absent. (Crucial for purity check—absence of amide starting materials).[1]

  • C-3 (Methine): ~45-50 ppm.[2]

  • C-2/C-4 (Ring): ~40-45 ppm.[2] (Often broad or split due to ring puckering dynamics).[1]

  • Ethyl

    
    :  ~45-48 ppm.[2]
    
  • Ethyl

    
    :  ~6-8 ppm.[2] (Diagnostic high-field signal).
    

Recommendation: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Why: To distinguish the ring methylene carbons (C2/C4) from the sulfonyl methylene (Ethyl

    
    ), which may have similar proton shifts.[1] The HSQC will correlate the triplet at 1.2 ppm directly to the carbon at ~7 ppm, confirming the ethyl terminus.[1]
    

Quality Control: Impurity Profiling

When sourcing or synthesizing this building block, look for these common impurities:

  • Residual Solvents:

    • Ethanol/Methanol: Often used in recrystallization of HCl salts.[1] Look for singlets (MeOH ~3.16 ppm) or triplets (EtOH ~1.06 ppm) in DMSO.[1]

    • Diethyl Ether:[6] Triplet at 1.1 ppm, Quartet at 3.4 ppm.[1]

  • Hydrolysis Products:

    • 3-Hydroxyazetidine: If the sulfonyl group is displaced (rare but possible under harsh basic conditions), the ethyl pattern will vanish, replaced by a broad OH signal.[1]

  • Free Base:

    • If the sample was not fully acidified, the chemical shifts of the azetidine ring will shift upfield (lower ppm) by 0.5 - 1.0 ppm due to the loss of the positive charge on the nitrogen.[1]

References

  • Sigma-Aldrich. 3-(Ethanesulfonyl)azetidine hydrochloride Product Page.[3] (CAS 1820707-49-0).[2][3] Retrieved from .[1]

  • BenchChem. Compound Summary: 3-(Ethanesulfonyl)azetidine hydrochloride.[1] Retrieved from .[1]

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 62, 7512-7515.[1] (Standard reference for solvent impurities).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Authoritative text for general sulfone/amine shift principles).

Sources

Methodological & Application

Application Notes and Protocols: Mastering Coupling Reactions with 3-(Ethanesulfonyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its incorporation into molecular structures can significantly enhance key pharmacokinetic properties, including aqueous solubility, metabolic stability, and three-dimensional complexity, which are critical for developing effective drug candidates. The compound 3-(ethanesulfonyl)azetidine hydrochloride provides a robust and versatile entry point for introducing this valuable motif. The electron-withdrawing ethansulfonyl group modulates the basicity and nucleophilicity of the azetidine nitrogen, while the hydrochloride salt form ensures stability and ease of handling. This guide provides detailed protocols and the underlying scientific rationale for performing key coupling reactions with this reagent, empowering chemists to leverage its full synthetic potential.

PART 1: Essential Prerequisite - Liberation of the Free Amine

The commercially available hydrochloride salt of 3-(ethanesulfonyl)azetidine is stable but not reactive in most coupling reactions. The primary and essential first step is the neutralization of the ammonium salt to liberate the free secondary amine. This unmasks the nucleophilic nitrogen, making it available for subsequent bond-forming reactions.

Protocol 1.1: Neutralization of 3-(Ethanesulfonyl)azetidine Hydrochloride

Rationale: This protocol uses a mild inorganic base (e.g., NaHCO₃ or K₂CO₃) in a biphasic system to gently deprotonate the azetidinium salt. The resulting free amine is more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), allowing for its extraction and separation from the inorganic salts, which remain in the aqueous phase. Drying the organic layer is crucial to remove residual water, which can interfere with subsequent moisture-sensitive reactions.

Materials:

  • 3-(Ethanesulfonyl)azetidine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(ethanesulfonyl)azetidine hydrochloride (1.0 eq) in deionized water.

  • Transfer the solution to a separatory funnel and add an equal volume of DCM or EtOAc.

  • Slowly add saturated aqueous NaHCO₃ solution while gently swirling. Continue addition until effervescence ceases and the aqueous layer is basic (test with pH paper).

  • Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Combine all organic extracts and wash with brine. This step helps to remove residual water from the organic phase.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting residue is the free 3-(ethanesulfonyl)azetidine, which should be used immediately in the next step or stored under an inert atmosphere.

G cluster_start Starting Material cluster_process Neutralization & Extraction cluster_end Product HCl_Salt 3-(Ethanesulfonyl)azetidine Hydrochloride (in H₂O/DCM) Base Add Saturated aq. NaHCO₃ HCl_Salt->Base 1. Deprotonation Extract Separate Organic Layer & Extract Aqueous Layer (2x) Base->Extract 2. Phase Separation Wash Wash with Brine Extract->Wash 3. Remove H₂O Dry Dry (Na₂SO₄) & Concentrate Wash->Dry 4. Purify Free_Amine 3-(Ethanesulfonyl)azetidine (Free Amine) Dry->Free_Amine

Caption: Workflow for the liberation of free 3-(ethanesulfonyl)azetidine.

PART 2: Amide Bond Formation - Building Molecular Complexity

One of the most fundamental and widely used transformations in drug discovery is the formation of an amide bond. Coupling the liberated 3-(ethanesulfonyl)azetidine with a carboxylic acid provides a direct route to a diverse range of N-acyl azetidines.

Causality: The Role of Coupling Reagents

Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can degrade complex molecules. Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[3] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose.[4][5] The addition of an auxiliary nucleophile, such as 1-Hydroxybenzotriazole (HOBt), can further enhance efficiency and, critically, suppress potential side reactions and racemization of chiral centers adjacent to the carboxyl group.[6]

Protocol 2.1: EDC/HOBt Mediated Amide Coupling

Materials:

  • 3-(Ethanesulfonyl)azetidine (free amine, 1.0 eq)

  • Carboxylic acid (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents.

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.3 eq), and HOBt (1.3 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms the reactive HOBt-ester intermediate.

  • In a separate flask, dissolve the free 3-(ethanesulfonyl)azetidine (1.0 eq) and DIEA (2.5 eq) in anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture dropwise at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acyl azetidine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack RCOOH R-COOH Active_Ester O-acylisourea (Active Intermediate) RCOOH->Active_Ester + EDC EDC EDC HOBt_Ester HOBt-Ester Active_Ester->HOBt_Ester + HOBt HOBt HOBt Azetidine 3-(Ethanesulfonyl)azetidine HOBt_Ester->Azetidine Coupling Amide N-Acyl Azetidine Product Azetidine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Coupling Reagent Additive Base Typical Solvent Key Advantages
EDC·HCl HOBt, HOAtDIEA, TEADMF, DCMWater-soluble byproducts, mild conditions.[4][5]
HATU NoneDIEA, 2,4,6-CollidineDMF, NMPHigh reactivity, fast reaction times, low racemization.
PyBOP NoneDIEA, TEADMF, DCMGood for sterically hindered substrates.[4]
T3P® NonePyridine, DIEAEtOAc, THFBroad compatibility, easy workup.[7]

PART 3: N-Arylation via Buchwald-Hartwig Amination

The formation of a C(aryl)-N bond is a cornerstone of many pharmaceutical syntheses. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that enables the synthesis of N-aryl azetidines from aryl halides or triflates.[8][9] This method offers a broad substrate scope and functional group tolerance, making it superior to classical methods like nucleophilic aromatic substitution.

Causality: The Catalytic Cycle

The success of the Buchwald-Hartwig reaction hinges on a palladium catalyst, a phosphine ligand, and a base.[9]

  • Palladium Precatalyst: A source of Pd(0), such as Pd₂(dba)₃ or Pd(OAc)₂, initiates the cycle.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are crucial. They stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the final reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the azetidine, forming the active nucleophile and regenerating the catalyst.

Protocol 3.1: Palladium-Catalyzed N-Arylation

Materials:

  • 3-(Ethanesulfonyl)azetidine (free amine, 1.2-1.5 eq)

  • Aryl halide (bromide, chloride, or iodide) or triflate (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-5 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.5-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a Schlenk flask or oven-dried vial, add the aryl halide (1.0 eq), palladium precatalyst, phosphine ligand, and base under an inert atmosphere (N₂ or Ar).

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Add the anhydrous, deoxygenated solvent, followed by the free 3-(ethanesulfonyl)azetidine (1.3 eq).

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions can take from 2 to 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by silica gel column chromatography.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (Ar-X) LigandExch [Ar-Pd(II)L₂(Amine)]⁺X⁻ OxAdd->LigandExch Amine Coordination Deprotonation Ar-Pd(II)L₂(Amido) LigandExch->Deprotonation Deprotonation (Base) RedElim Ar-Amine Deprotonation->RedElim Reductive Elimination placeholder->Pd0  

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Catalyst System Aryl Halide Base Typical Conditions Notes
Pd₂(dba)₃ / XPhosAr-Cl, Ar-BrNaOt-BuToluene, 100 °CHighly active system for challenging aryl chlorides.
Pd(OAc)₂ / RuPhosAr-Br, Ar-IK₃PO₄Dioxane, 110 °CGood for a broad range of functional groups.
Pd(OAc)₂ / BINAPAr-Br, Ar-OTfCs₂CO₃Toluene, 90 °CAn older generation, but still effective system.

References

  • Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. Royal Society of Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Available at: [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. Available at: [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Publications. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link]

  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. ResearchGate. Available at: [Link]

  • Synthesis of protected azetidines from N-(arylsulfonyl)imines (37) (Maruoka and coworkers). ResearchGate. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Bentham Science. Available at: [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Different reaction conditions for the ring transformation of aziridine anti-9. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Available at: [Link]

  • Palladium-catalyzed cross-coupling reaction of azides with isocyanides. RSC Publishing. Available at: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. PMC. Available at: [Link]

  • Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. NIH. Available at: [Link]

  • Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi. Semantic Scholar. Available at: [Link]

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The Strategic Incorporation of 3-(Ethanesulfonyl)azetidine Hydrochloride in the Synthesis of CNS-Targeting Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern CNS Drug Discovery

In the intricate landscape of central nervous system (CNS) drug development, the molecular architecture of a therapeutic agent is paramount to its success. The ability to traverse the blood-brain barrier (BBB), exhibit metabolic stability, and maintain a precise orientation for target engagement are critical attributes. The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of properties that address these challenges.[1][2] Its inherent ring strain and three-dimensional character can impart favorable physicochemical properties such as increased solubility and metabolic stability.[1] This guide provides a detailed exploration of a particularly valuable building block, 3-(ethanesulfonyl)azetidine hydrochloride , and its application in the synthesis of CNS-targeting agents.

The strategic incorporation of the 3-ethanesulfonylazetidine moiety can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The sulfonyl group, a strong electron-withdrawing group and hydrogen bond acceptor, can enhance binding affinity to target proteins and improve metabolic stability. When combined with the conformational rigidity of the azetidine ring, this building block provides a powerful tool for medicinal chemists to fine-tune the properties of CNS drug candidates.

This document will delve into the practical applications of 3-(ethanesulfonyl)azetidine hydrochloride, with a focus on the synthesis of the Janus kinase (JAK) inhibitor, Baricitinib, a molecule with demonstrated CNS activity. We will provide detailed protocols, discuss the rationale behind experimental choices, and present data on the impact of this unique scaffold on CNS-relevant properties.

Physicochemical Properties and CNS Drug-Likeness

The design of effective CNS drugs is a balancing act of optimizing various physicochemical properties to ensure adequate brain penetration and target engagement. Key parameters include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.[3][4] The 3-(ethanesulfonyl)azetidine moiety contributes favorably to these parameters, positioning it as a valuable component in CNS drug design.

PropertyGeneral Guideline for CNS DrugsContribution of 3-(Ethanesulfonyl)azetidine Moiety
Molecular Weight (MW) < 450 Da[3]The moiety has a relatively low molecular weight, allowing for the incorporation of other necessary pharmacophoric elements without exceeding the recommended limit.
Lipophilicity (logP) 2 - 4[5]The sulfonyl group increases polarity, which can help to balance the overall lipophilicity of a molecule, preventing excessive sequestration in lipid membranes and promoting a favorable hydrophilic-lipophilic balance for BBB transit.
Topological Polar Surface Area (TPSA) < 90 Ų[1]The sulfonyl group contributes to the TPSA, a key factor in predicting membrane permeability. Careful molecular design is required to keep the overall TPSA within the optimal range for BBB penetration.
Metabolic Stability HighThe sulfonyl group is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.[1]
Aqueous Solubility HighThe polar nature of the sulfonyl group and the nitrogen atom in the azetidine ring can improve the aqueous solubility of a compound, which is crucial for administration and distribution.

Application Showcase: Synthesis of Baricitinib

Baricitinib is a selective inhibitor of Janus kinase (JAK) 1 and 2, approved for the treatment of rheumatoid arthritis.[6] Its therapeutic effects are not limited to the periphery, as it has been shown to modulate neuroinflammation and is being investigated for its potential in treating CNS disorders, including Alzheimer's disease and mood disorders.[7][8][9] The synthesis of Baricitinib provides an excellent case study for the application of 3-(ethanesulfonyl)azetidine hydrochloride. A key intermediate in this synthesis is 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile .[10][11]

Synthetic Pathway Overview

The synthesis of Baricitinib involves the coupling of a pyrazole moiety with a pyrrolo[2,3-d]pyrimidine core, where the 3-(ethanesulfonyl)azetidine group is introduced via the key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile. The overall synthetic strategy highlights the modularity that this building block allows.

G cluster_0 Part 1: Synthesis of Key Azetidine Intermediate cluster_1 Part 2: Synthesis of Baricitinib A 3-Azetidinol Hydrochloride B 1-(Ethylsulfonyl)azetidin-3-ol A->B Ethanesulfonyl chloride, Base C 1-(Ethylsulfonyl)azetidin-3-one B->C Oxidation D 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile C->D Horner-Wadsworth-Emmons Reaction F {1-(Ethylsulfonyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile D->F Michael Addition with E E 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole H Baricitinib F->H Suzuki Coupling with G G 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Caption: Synthetic pathway to Baricitinib highlighting the key azetidine intermediate.

Detailed Protocol: Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

This protocol outlines a plausible synthesis of the key intermediate starting from a precursor that can be derived from 3-(ethanesulfonyl)azetidine hydrochloride. A common starting material for this sequence is azetidine-3-ol hydrochloride.[12]

Step 1: Synthesis of 1-(Ethylsulfonyl)azetidin-3-ol [12]

  • To a biphasic solution of tetrahydrofuran (THF) and a basic aqueous solution (e.g., sodium bicarbonate), add azetidine-3-ol hydrochloride (1.0 eq).

  • Cool the mixture to slightly below room temperature (e.g., 20°C).

  • Slowly add ethanesulfonyl chloride (1.0 eq) to the stirred mixture.

  • Maintain the temperature and stir for 1-5 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, separate the organic layer. The aqueous layer can be extracted with a suitable solvent like toluene.

  • Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield 1-(ethylsulfonyl)azetidin-3-ol.

Step 2: Oxidation to 1-(Ethylsulfonyl)azetidin-3-one

  • Dissolve 1-(ethylsulfonyl)azetidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a mild oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction mixture according to the chosen oxidation protocol to isolate the crude 1-(ethylsulfonyl)azetidin-3-one.

  • Purify the product by column chromatography on silica gel.

Step 3: Horner-Wadsworth-Emmons Reaction to form 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile [13]

  • To a solution of a phosphonate reagent such as diethyl(cyanomethyl)phosphonate in a suitable solvent (e.g., THF), add a strong base (e.g., sodium hydride) at 0°C to generate the ylide.

  • Slowly add a solution of 1-(ethylsulfonyl)azetidin-3-one (1.0 eq) in the same solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Impact on CNS-Relevant Properties: A Deeper Dive

The inclusion of the 3-(ethanesulfonyl)azetidine moiety in a molecule like Baricitinib has a demonstrable impact on its ability to function as a CNS-active agent.

Blood-Brain Barrier Permeability

Baricitinib exhibits moderate permeability across the BBB.[8] In an in vitro study using a MDCKII cell line, the permeability of baricitinib from the apical to the basolateral side was determined to be 4.5 x 10⁻⁶ cm/s.[14] This level of permeability is considered within the acceptable range for a CNS drug candidate.[8] The balance of lipophilicity and polarity imparted by the 3-(ethanesulfonyl)azetidine group is a key contributor to this favorable permeability profile.

Protocol: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB) [15]

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive BBB penetration.

  • Prepare the Donor Plate: Add a solution of the test compound in a buffer at a physiological pH (e.g., pH 7.4) to the wells of a 96-well donor plate.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with a buffer solution.

  • Coat the Filter Plate: Coat the filter membrane of a 96-well filter plate with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form the artificial membrane.

  • Assemble the "Sandwich": Place the lipid-coated filter plate on top of the acceptor plate and then place the donor plate on top of the filter plate.

  • Incubate: Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Analyze: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) can be calculated using the concentrations in the donor and acceptor wells and the incubation time.

Metabolic Stability

The 3-(ethanesulfonyl)azetidine moiety is designed to be robust against metabolic degradation. The sulfonyl group is generally metabolically stable, and the azetidine ring, while strained, is less susceptible to ring-opening than, for example, an aziridine ring.

Protocol: In Vitro Liver Microsomal Stability Assay [16][17][18][19][20]

This assay assesses the susceptibility of a compound to Phase I metabolism by cytochrome P450 enzymes.

  • Prepare the Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).

  • Add Test Compound: Add the test compound (typically at a final concentration of 1 µM) to the microsome-buffer mixture.

  • Initiate the Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

G cluster_0 Microsomal Stability Assay Workflow A Prepare Incubation Mixture (Microsomes + Buffer) B Add Test Compound A->B C Initiate Reaction with NADPH (37°C) B->C D Quench at Time Points (0, 5, 15, 30, 60 min) C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Calculate Half-life (t½) and Intrinsic Clearance (CLint) F->G

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Conclusion and Future Perspectives

3-(Ethanesulfonyl)azetidine hydrochloride is a versatile and valuable building block for the synthesis of CNS-targeting agents. Its incorporation into drug candidates can confer desirable physicochemical properties that lead to improved blood-brain barrier permeability and metabolic stability. The successful synthesis of Baricitinib serves as a prime example of its utility. The provided protocols offer a starting point for researchers and drug development professionals to explore the potential of this and related azetidine scaffolds in their own CNS drug discovery programs. As the demand for novel and effective treatments for neurological and psychiatric disorders continues to grow, the strategic use of innovative building blocks like 3-(ethanesulfonyl)azetidine hydrochloride will undoubtedly play a crucial role in the development of the next generation of CNS therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Chemistry Behind Baricitinib: Exploring the Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates. Retrieved from [Link]

  • Patsnap Eureka. Method for preparing baricitinib. Retrieved from [Link]

  • FarmaMed & FarmaSino. 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1187595-85-2). Retrieved from [Link]

  • PubMed Central. Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway. Retrieved from [Link]

  • Google Patents. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof.
  • PubMed Central. Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease. Retrieved from [Link]

  • ClinicalTrials.gov. BARIcitinib Cognitive Emotional and Neural signaTuRE (BARICENTRE). Retrieved from [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of Baricitinib. Retrieved from [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • PubMed Central. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Retrieved from [Link]

  • PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • PubMed Central. Medicinal Chemical Properties of Successful Central Nervous System Drugs. Retrieved from [Link]

  • ResearchGate. (PDF) Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. Retrieved from [Link]

  • CureFFI.org. Properties of CNS drugs vs. all FDA-approved drugs. Retrieved from [Link]

  • PubMed Central. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • PubMed. High throughput microsomal stability assay for insoluble compounds. Retrieved from [Link]

  • MDPI. An in vitro Model for Blood Brain Barrier Permeation. Retrieved from [Link]

  • PubMed. CNS drug design: balancing physicochemical properties for optimal brain exposure. Retrieved from [Link]

  • ChemRxiv. A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from [Link]

  • Semantic Scholar. Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Retrieved from [Link]

  • ResearchGate. (PDF) An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Retrieved from [Link]

  • PubMed. Differentiating Physicochemical Properties between Addictive and Nonaddictive ADHD Drugs Revealed by Molecular Dynamics Simulation Studies. Retrieved from [Link]

  • MDPI. Direct Effects of the Janus Kinase Inhibitor Baricitinib on Sensory Neurons. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • Merck Millipore. Metabolic Stability Assays. Retrieved from [Link]

  • BioDuro. ADME Microsomal Stability Assay. Retrieved from [Link]

  • MDPI. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. Retrieved from [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Retrieved from [Link]

Sources

Application Note: Downstream Synthetic Transformations of 3-(Ethanesulfonyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Scaffold

In modern medicinal chemistry, 3-(Ethanesulfonyl)azetidine hydrochloride (CAS: 1820707-49-0) represents a high-value building block designed to improve the physicochemical properties of drug candidates. Unlike traditional aromatic spacers, the azetidine ring offers a rigid,


-rich architecture that increases solubility and metabolic stability while reducing lipophilicity (LogP).

The ethylsulfonyl moiety acts as a robust hydrogen bond acceptor and a bioisostere for carbonyls or sulfonamides, often utilized in JAK/STAT inhibitors and GPCR modulators. However, the strained nature of the 4-membered ring and the presence of the hydrochloride counterion require specific handling protocols to prevent ring-opening or incomplete reactivity.

This guide provides validated protocols for the three most critical transformations: Free-Basing , Nucleophilic Aromatic Substitution (


) , and Amide Coupling .

Module 1: Salt Breaking & Handling Strategies

The Challenge: The HCl salt form is stable for storage but kinetically inhibits palladium-catalyzed cross-couplings and complicates stoichiometry in base-sensitive reactions. The Solution: An in situ neutralization strategy is preferred for small-scale discovery chemistry to avoid isolating the hygroscopic free base.

Protocol A: In Situ Neutralization (Recommended for <1g scale)

Use this method for


 or Amide Couplings where inorganic salts are tolerated.
  • Solvent Selection: Dissolve 3-(ethanesulfonyl)azetidine HCl in a polar aprotic solvent.

    • Preferred: DMF or DMSO (Solubility >100 mg/mL).

    • Avoid: DCM or Toluene (Salt is insoluble; leads to heterogeneous "gummy" reactions).

  • Base Addition: Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Mechanistic Insight: The first equivalent neutralizes the HCl. The remaining equivalents act as the proton scavenger for the subsequent reaction.

  • Sonication: Sonicate for 5 minutes. A clear solution indicates the release of the free amine nucleophile.

Protocol B: Isolation of Free Base (Recommended for Pd-Catalysis)

Use this method if the catalyst is sensitive to amine hydrochlorides.

  • Suspend the HCl salt in minimal water (1g/5mL).

  • Add saturated aqueous

    
     until pH >12.
    
  • Extract exhaustively with DCM:Isopropanol (3:1) .

    • Note: Pure DCM is often insufficient to extract polar azetidines. The addition of IPA improves recovery yield by 15-20%.

  • Dry over

    
     and concentrate without heating >30°C to avoid polymerization.
    

Module 2: Nucleophilic Aromatic Substitution ( )

Application: Linking the azetidine to heteroaromatic cores (e.g., chloropyrimidines, chloropyridines). Criticality: Azetidines are stronger nucleophiles than pyrrolidines due to the "ring strain release" effect in the transition state, but they are also more prone to hydrolysis if reaction times are prolonged.

Reaction Workflow Diagram

SNAr_Pathway Start Azetidine HCl (Nucleophile) Base DIPEA (3.0 eq) Start->Base Neutralization Complex Meisenheimer Complex Base->Complex + Electrophile DMSO, 80°C Electrophile Heteroaryl Chloride (e.g., 2-Cl-Pyrimidine) Electrophile->Complex Product N-Aryl Azetidine Complex->Product - HCl (Fast Step)

Figure 1: The


 reaction pathway. Note that the high energy of the strained azetidine ring often accelerates the initial attack on the electrophile compared to larger rings.
Step-by-Step Protocol ( )
  • Preparation: In a microwave vial, combine:

    • Heteroaryl Chloride (1.0 eq, e.g., 0.5 mmol)

    • 3-(Ethanesulfonyl)azetidine HCl (1.2 eq)

    • DMSO (Concentration: 0.2 M)

  • Activation: Add DIPEA (3.5 eq). Cap the vial.

  • Reaction: Heat to 85°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the chloride. If the chloride is unreactive, add CsF (1.0 eq) to assist the leaving group departure (Halex effect).

  • Workup (Aqueous):

    • Dilute with EtOAc. Wash with water (x3) to remove DMSO.

    • Caution: Azetidine products are polar.[1] If the product is not found in the organic layer, use the DCM:IPA (3:1) extraction method described in Module 1.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Module 3: Amide Coupling (Peptide Synthesis Conditions)

Application: Attaching the azetidine to carboxylic acid linkers. Mechanistic Note: Azetidines are sterically less hindered at the nitrogen than diethylamine but more hindered than primary amines. Highly activated esters (HATU/COMU) are required.

Data Table: Coupling Reagent Efficiency
ReagentBaseSolventYield (Isolated)Notes
HATU DIPEADMF92% Gold Standard. Fast kinetics (<1h).
EDC/HOBtTEADCM45%Slow. Incomplete conversion often observed.

NMMEtOAc78%Good for scale-up; easier workup than HATU.
Step-by-Step Protocol (HATU Method)
  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 minutes to form the activated ester.

  • Addition: Add 3-(Ethanesulfonyl)azetidine HCl (1.1 eq) followed by a second portion of DIPEA (2.0 eq).

    • Critical: The second portion of base is vital to neutralize the HCl salt of the azetidine immediately upon addition.

  • Reaction: Stir at Room Temperature for 1 hour.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with EtOAc. Wash the organic layer with 5%

    
     (aq) to remove DMF and residual HATU byproducts.
    

Module 4: Advanced Application (Covalent Probes)

Recent literature suggests azetidines substituted with electron-withdrawing groups (like sulfones) can serve as scaffolds for covalent cysteine targeting when coupled to specific "warheads" (e.g., acrylamides or oxadiazoles). The 3-ethanesulfonyl group provides a unique vector to direct the warhead into cryptic pockets.

Synthesis Decision Tree

Decision_Tree Root Target Structure Design Path1 Heteroaryl Core? Root->Path1 Path2 Aliphatic Linker? Root->Path2 Path3 Covalent Warhead? Root->Path3 Action1 Protocol: SNAr (Module 2) Path1->Action1 Ar-Cl / Ar-F Action2 Protocol: Amide Coupling (Module 3) Path2->Action2 R-COOH Action3 Protocol: Acryloyl Chloride (-78°C, DCM) Path3->Action3 Acrylation

Figure 2: Strategic decision tree for functionalizing the azetidine core based on the desired medicinal chemistry outcome.

References

  • Azetidine Reactivity Review: Organic & Biomolecular Chemistry. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." (2021).[2] [Link]

  • Sulfone Scaffolds in MedChem: National Institutes of Health (PMC). "Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry."[3][4] [Link]

  • Covalent Targeting Insight: PubMed Central. "Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles." [Link]

Sources

Application Note: Scale-Up Synthesis of 3-(Ethanesulfonyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable process for the synthesis of 3-(ethanesulfonyl)azetidine hydrochloride , a critical strained-ring building block used in the development of immunological therapeutics and JAK inhibitors. Unlike the common N-sulfonyl azetidine intermediates (e.g., for Baricitinib), this C3-functionalized sulfone presents unique steric and electronic challenges.[1] We present a three-step protocol optimized for kilogram-scale production, featuring a "green" catalytic oxidation strategy that eliminates shock-sensitive reagents (mCPBA) in favor of a Sodium Tungstate/Hydrogen Peroxide system, ensuring process safety and high purity (>98%).[1]

Introduction & Retrosynthetic Analysis

The Challenge of C3-Functionalized Azetidines

Azetidines are four-membered heterocycles possessing significant ring strain (~26 kcal/mol). While this strain drives biological potency, it also makes the ring susceptible to nucleophilic ring-opening during synthesis, particularly under strong Lewis acid conditions or high temperatures.

The target molecule, 3-(ethanesulfonyl)azetidine , requires the installation of a sulfone moiety at the sterically congested C3 position. Standard approaches often fail due to:

  • Incomplete Oxidation: Stopping at the sulfoxide stage.

  • Ring Opening: Occurring during the harsh deprotection of the ring nitrogen.

  • Safety Hazards: The use of peracids (mCPBA) on a large scale presents explosion risks and high waste burdens.[1]

Strategic Route Selection

To ensure scalability, we utilize 1-Boc-3-hydroxyazetidine as the starting material. It is commercially available in bulk and inexpensive. The route proceeds via mesylation, nucleophilic displacement with ethanethiol, catalytic oxidation, and acidolytic deprotection.

ReactionScheme SM 1-Boc-3-hydroxyazetidine (Starting Material) Int1 Intermediate 1 (Mesylate) SM->Int1 MsCl, TEA DCM, 0°C Int2 Intermediate 2 (Thioether) Int1->Int2 EtSNa DMF, 60°C Int3 Intermediate 3 (Boc-Sulfone) Int2->Int3 H2O2, Na2WO4 (cat) Acidic pH Product 3-(Ethanesulfonyl)azetidine HCl (Final Product) Int3->Product 4M HCl/Dioxane Deprotection

Figure 1: Optimized synthetic pathway for 3-(ethanesulfonyl)azetidine hydrochloride.

Process Safety & Critical Quality Attributes (CQAs)

Before initiating the protocol, the following safety parameters must be integrated into the batch record.

Exotherm Control in Oxidation

The oxidation of the sulfide to sulfone is highly exothermic (


).[1] On a scale >100g, "dumping" oxidant can lead to thermal runaway.
  • Control: Dosing of H2O2 must be gravimetrically controlled to maintain internal temperature (

    
    ) < 35°C.
    
Genotoxic Impurity Management[1]
  • Mesylates: Alkyl mesylates are potential genotoxins (PGIs).[1] The protocol ensures complete consumption of the mesylate intermediate.

  • Ethanethiol: Extremely malodorous and toxic. Scrubber systems using bleach (NaOCl) are mandatory.

SafetyLogic Start Oxidant Selection Scale Batch Scale? Start->Scale Small < 10 grams Scale->Small Lab R&D Large > 100 grams Scale->Large Pilot/Mfg mCPBA mCPBA (High Cost, Shock Sensitive) Small->mCPBA Acceptable Green Na2WO4 / H2O2 (Catalytic, Scalable) Small->Green Preferred Large->mCPBA FORBIDDEN Large->Green Recommended

Figure 2: Decision logic for oxidant selection emphasizing safety at scale.

Detailed Experimental Protocols

Step 1: Mesylation & Thioether Formation

Objective: Convert the hydroxyl group to a leaving group and displace with ethanethiol.

  • Reagents:

    • 1-Boc-3-hydroxyazetidine (1.0 equiv)[1]

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

    • Triethylamine (TEA) (1.5 equiv)

    • Sodium ethanethiolate (EtSNa) (1.5 equiv) [Note: EtSNa is preferred over EtSH/Base to reduce gas evolution].[1]

    • Solvent: Dichloromethane (DCM) for Step 1A; DMF for Step 1B.[1]

Protocol:

  • Mesylation: Charge 1-Boc-3-hydroxyazetidine and TEA into DCM (10 vol). Cool to 0°C.

  • Add MsCl dropwise over 1 hour, maintaining

    
    . Stir for 2 hours.
    
  • Quench/Workup: Wash with water, dry organics (MgSO4), and concentrate to yield the crude mesylate.[1] Do not distill (thermal instability).

  • Displacement: Dissolve crude mesylate in DMF (5 vol). Add solid Sodium Ethanethiolate portion-wise at 20°C.

  • Heat to 60°C for 4 hours. Monitor by HPLC for disappearance of mesylate.

  • Isolation: Dilute with water (20 vol) and extract with MTBE. Wash MTBE layer with bleach solution (to oxidize residual thiol stench) followed by brine. Concentrate to yield 1-Boc-3-(ethylthio)azetidine .

Step 2: Catalytic Green Oxidation (The "Scale-Up" Key)

Objective: Oxidize sulfide to sulfone without over-oxidizing the Boc group or opening the ring.

  • Reagents:

    • 1-Boc-3-(ethylthio)azetidine (1.0 equiv)

    • Sodium Tungstate Dihydrate (

      
      ) (0.02 equiv / 2 mol%)[1]
      
    • Phenylphosphonic acid (0.02 equiv) [Co-catalyst/Ligand][1]

    • Hydrogen Peroxide (30% aq) (2.5 equiv)

    • Solvent: Ethyl Acetate (EtOAc) / Water biphasic mix.[1]

Protocol:

  • Dissolve thioether in EtOAc (8 vol). Add

    
     and Phenylphosphonic acid dissolved in minimal water.[1]
    
  • Heat mixture to 45°C.

  • Critical Step: Add 30% H2O2 dropwise over 2–3 hours. Exotherm expected. Maintain 45–50°C.

  • After addition, stir at 50°C for 4 hours.

  • IPC (In-Process Control): Check for Sulfoxide intermediate. If >2%, add 0.2 equiv H2O2 and stir 1 hr.

  • Workup: Cool to 20°C. Wash organic layer with 10%

    
     (destroys peroxides) and then brine.
    
  • Concentrate to obtain 1-Boc-3-(ethanesulfonyl)azetidine as a white solid.

Step 3: Deprotection & Salt Formation

Objective: Remove Boc group and isolate the stable hydrochloride salt.

  • Reagents:

    • 1-Boc-3-(ethanesulfonyl)azetidine[1]

    • 4M HCl in Dioxane (or HCl in IPA for milder conditions)

    • Solvent: Dichloromethane (minimal) or Acetone.

Protocol:

  • Dissolve the Boc-sulfone in minimal DCM (2 vol).

  • Add 4M HCl in Dioxane (4 equiv) at 20°C.

  • Stir for 3–6 hours. A white precipitate should form.

  • Filtration: Filter the solid under Nitrogen (hygroscopic).

  • Washing: Wash cake with MTBE or Acetone to remove residual Boc by-products.

  • Drying: Vacuum oven at 40°C for 12 hours.

Final Product: 3-(Ethanesulfonyl)azetidine hydrochloride.[1]

Analytical Data & Specifications

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (210 nm)
1H NMR Consistent with structureDMSO-d6
Residual Solvents Compliant with ICH Q3CGC-HS
Water Content < 1.0% (unless hydrate form)Karl Fischer
Counter Ion 18–22% (Theoretical for HCl: ~19%)Ion Chromatography

NMR Diagnostic Signals (DMSO-d6):

  • 
     9.4 (br s, 2H, NH2+),
    
  • 
     4.6 (m, 1H, CH-SO2),
    
  • 
     4.2–4.4 (m, 4H, Azetidine CH2),
    
  • 
     3.2 (q, 2H, CH2-CH3),
    
  • 
     1.2 (t, 3H, CH3).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of MesylateEnsure anhydrous conditions; use fresh MsCl.
Incomplete Oxidation Catalyst deactivation or low TEnsure pH is acidic (use phosphonic acid); increase T to 55°C carefully.[1]
Sticky Solid in Step 3 Hygroscopic saltSwitch solvent from Dioxane to IPA/Acetone; minimize exposure to air.
Ring Opening High temperature during deprotectionKeep deprotection T < 25°C; avoid aqueous acids.

References

  • Azetidine Synthesis Overview

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[2]

    • Source: Royal Society of Chemistry (RSC), 2021.
    • URL:[Link]

  • Green Oxidation Protocol (Tungstate Catalysis)

    • Title: A green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib.[3][4]

    • Source: Chemistry Central Journal (PMC), 2019.
    • URL:[Link]

    • Relevance: Validates the use of H2O2/Catalyst systems for sulfone synthesis in azetidine scaffolds.
  • Process Safety (Sulfide Oxidation)

    • Title: Selective Oxidation of Sulfides to Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst.[1]

    • Source: ResearchGate (Full Text Available).[5]

    • URL:[Link]

  • Azetidine Stability & Ring Opening

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6]

    • Source: ACS Medicinal Chemistry Letters, 2021.[1]

    • URL:[Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis of 3-(Ethanesulfonyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rising Prominence of 3-(Ethanesulfonyl)azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has emerged as a privileged motif in modern drug discovery. Its inherent conformational rigidity and three-dimensional character can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and target engagement.[1] Within this class of compounds, 3-(ethanesulfonyl)azetidine derivatives are of particular interest. The sulfone moiety can act as a hydrogen bond acceptor and its incorporation can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. The development of robust and stereocontrolled synthetic routes to enantiomerically pure 3-(ethanesulfonyl)azetidines is therefore a critical endeavor for medicinal chemists.

This comprehensive guide provides a detailed examination of a key strategy for the asymmetric synthesis of 3-(ethanesulfonyl)azetidine derivatives, focusing on the preparation of a chiral azetidin-3-ol intermediate followed by functionalization and oxidation. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Strategic Approach: A Modular Synthesis from a Chiral Precursor

A robust and flexible strategy for the asymmetric synthesis of 3-(ethanesulfonyl)azetidine derivatives involves a modular approach. This methodology hinges on the initial stereoselective synthesis of a chiral, N-protected 3-hydroxyazetidine. This key intermediate can then be readily converted to the target sulfone through a sequence of well-established chemical transformations. This approach offers several advantages, including the potential for diversification at multiple stages of the synthesis.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Part 1: Asymmetric Synthesis of Chiral Precursor cluster_1 Part 2: Introduction of the Thioether cluster_2 Part 3: Oxidation to the Sulfone cluster_3 Part 4: Deprotection (Optional) A Racemic N-Boc-azetidin-3-one B Chiral N-Boc-3-hydroxyazetidine A->B Asymmetric Reduction C N-Boc-3-(mesyloxy)azetidine B->C Mesylation D N-Boc-3-(ethylthio)azetidine C->D Nucleophilic Substitution E N-Boc-3-(ethanesulfonyl)azetidine D->E Oxidation F 3-(Ethanesulfonyl)azetidine E->F Boc Deprotection

Caption: Overall synthetic workflow.

Part 1: Asymmetric Synthesis of Chiral N-Boc-3-hydroxyazetidine

The cornerstone of this synthetic strategy is the enantioselective reduction of a prochiral ketone, N-Boc-azetidin-3-one. This transformation establishes the crucial stereocenter at the C3 position of the azetidine ring. While several methods exist for asymmetric ketone reduction, the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, offers a reliable and highly enantioselective route.[2]

Protocol 1: Asymmetric Reduction of N-Boc-azetidin-3-one

Materials:

  • N-Boc-azetidin-3-one (1.0 equiv)

  • (R)- or (S)-CBS catalyst (0.1 equiv)

  • Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-azetidin-3-one and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the (R)- or (S)-CBS catalyst to the stirred solution.

  • To this mixture, add the borane-dimethyl sulfide complex dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the reaction mixture to warm to room temperature and then add saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched N-Boc-3-hydroxyazetidine.

Expertise & Experience: The choice of the CBS catalyst is critical for achieving high enantioselectivity. The (R)-catalyst will typically yield the (S)-alcohol, and vice-versa. The slow addition of the borane reagent at low temperature is crucial to control the reaction rate and prevent over-reduction or loss of stereocontrol.

Part 2: Introduction of the Ethioether Moiety

With the chiral alcohol in hand, the next step is to introduce the ethylthio group. This is typically achieved via a two-step sequence: conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with sodium ethanethiolate.

Protocol 2: Mesylation of N-Boc-3-hydroxyazetidine

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Methanesulfonyl chloride (MsCl, 1.2 equiv)

  • Triethylamine (Et3N, 1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-Boc-3-hydroxyazetidine in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure. The crude N-Boc-3-(mesyloxy)azetidine is often used in the next step without further purification.

Protocol 3: Nucleophilic Substitution with Sodium Ethanethiolate

Materials:

  • Crude N-Boc-3-(mesyloxy)azetidine (1.0 equiv)

  • Sodium ethanethiolate (NaSEt, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the crude mesylate in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Add sodium ethanethiolate in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Combine the organic extracts, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-(ethylthio)azetidine.

Trustworthiness: This S_N2 reaction proceeds with inversion of configuration at the C3 center. Therefore, if the (S)-alcohol was used as the starting material, the resulting (R)-thioether will be formed. This stereochemical outcome is highly predictable and reliable.

Part 3: Oxidation to the Ethanesulfonyl Group

The final step in the synthesis of the N-protected target molecule is the oxidation of the thioether to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation; however, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice.[3]

Protocol 4: Oxidation of N-Boc-3-(ethylthio)azetidine

Materials:

  • N-Boc-3-(ethylthio)azetidine (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the N-Boc-3-(ethylthio)azetidine in DCM and cool to 0 °C.

  • Add m-CPBA portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the addition of saturated aqueous Na2S2O3, followed by saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford N-Boc-3-(ethanesulfonyl)azetidine.

Data Summary

StepStarting MaterialProductReagentsTypical Yield (%)Enantiomeric Excess (%)
1N-Boc-azetidin-3-oneN-Boc-3-hydroxyazetidineCBS catalyst, BH3·SMe285-95>98
2N-Boc-3-hydroxyazetidineN-Boc-3-(mesyloxy)azetidineMsCl, Et3N>95 (crude)N/A
3N-Boc-3-(mesyloxy)azetidineN-Boc-3-(ethylthio)azetidineNaSEt70-85>98
4N-Boc-3-(ethylthio)azetidineN-Boc-3-(ethanesulfonyl)azetidinem-CPBA80-90>98

Part 4: N-Deprotection (Optional)

For many applications, the free azetidine is the desired final product. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions.

Protocol 5: Boc Deprotection

Materials:

  • N-Boc-3-(ethanesulfonyl)azetidine

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure (using TFA):

  • Dissolve the N-Boc-3-(ethanesulfonyl)azetidine in DCM.

  • Add trifluoroacetic acid (5-10 equivalents) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt of 3-(ethanesulfonyl)azetidine.

  • Collect the solid by filtration and dry under vacuum.

Conclusion

The modular synthetic strategy presented herein provides a reliable and highly stereoselective pathway to enantiomerically enriched 3-(ethanesulfonyl)azetidine derivatives. By leveraging a catalytic asymmetric reduction to establish the key stereocenter, followed by a series of robust functional group manipulations, researchers can access these valuable building blocks for drug discovery and development. The detailed protocols and accompanying scientific rationale are intended to serve as a practical guide for the synthesis and further exploration of this important class of molecules.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem., 2018, 16 , 8791-8805. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Front. Chem., 2023, 11 , 1251299. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angew. Chem. Int. Ed., 2011, 50 , 4173-4177. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Optically pure C2-symmetrical cyclic amines were efficiently synthesized from the corresponding diols obtained from an enantioselective borohydride reduction of diketones in the presence of a chiral β-ketoiminato cobalt(II) catalyst. Synthesis, 2004, 1434-1438. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025, (i), 1-40. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv., 2017, 7 , 50586-50626. [Link]

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Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-(Ethanesulfonyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Azetidine Scaffolds in Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain of approximately 25.4 kcal/mol contributes to a unique reactivity profile, positioning it as a versatile building block for introducing conformational rigidity into small molecules.[2] This constraint of molecular flexibility can lead to a higher affinity for biological targets by reducing the entropic penalty upon binding.[1] Azetidine-containing compounds have demonstrated a wide range of biological activities, from central nervous system modulators to potent antibacterial and anticancer agents.[3]

This guide focuses on the application of 3-(ethanesulfonyl)azetidine hydrochloride, a functionalized building block that combines the desirable properties of the azetidine core with the modulatory effects of an electron-withdrawing sulfonyl group. The presence of the ethanesulfonyl moiety can influence the physicochemical properties of the final compounds, such as polarity, solubility, and metabolic stability, while also potentially participating in key interactions with biological targets.[3][4][5]

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the construction of compound libraries based on the 3-(ethanesulfonyl)azetidine scaffold.[6] By immobilizing the azetidine core on a solid support, researchers can streamline the synthetic process, simplify purification, and readily introduce molecular diversity.

Chemical and Physical Properties of 3-(Ethanesulfonyl)azetidine Hydrochloride

PropertyValue
Molecular Formula C₅H₁₂ClNO₂S
Molecular Weight 189.67 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO
Purity (Typical) ≥95%

Strategic Overview of Solid-Phase Synthesis

The solid-phase synthesis of a diversified library using 3-(ethanesulfonyl)azetidine hydrochloride can be conceptualized in three main stages: immobilization, diversification, and cleavage.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Diversification cluster_2 Stage 3: Cleavage & Isolation Resin_Prep Resin Swelling and Activation Immobilization Coupling of 3-(Ethanesulfonyl)azetidine Resin_Prep->Immobilization Capping Capping of Unreacted Sites Immobilization->Capping Deprotection Removal of Protecting Group (if any) Capping->Deprotection Acylation N-Acylation with Carboxylic Acids Deprotection->Acylation Alkylation N-Alkylation with Alkyl Halides Deprotection->Alkylation Cleavage Cleavage from Solid Support Acylation->Cleavage Alkylation->Cleavage Precipitation Precipitation and Washing Cleavage->Precipitation Purification Purification and Analysis Precipitation->Purification

Figure 1: Overall workflow for the solid-phase synthesis of a 3-(ethanesulfonyl)azetidine-based library.

Part 1: Immobilization of 3-(Ethanesulfonyl)azetidine Hydrochloride

The initial step involves the covalent attachment of the azetidine building block to a suitable solid support. The choice of resin and linker is critical for the successful synthesis and subsequent cleavage of the final products. For the secondary amine of the azetidine, a Wang resin with a p-nitrobenzoyl chloride linker is a suitable choice, allowing for a stable attachment that can be cleaved under acidic conditions.

Protocol 1.1: Preparation of the Solid Support
  • Resin Swelling: Place 1.0 g of Wang resin (1.0 mmol/g loading) in a 20 mL solid-phase synthesis vessel. Add 10 mL of dichloromethane (DCM) and gently agitate for 30 minutes to swell the resin.

  • Solvent Exchange: Drain the DCM and wash the resin sequentially with 10 mL of dimethylformamide (DMF) (2x), 10 mL of DCM (2x), and 10 mL of diethyl ether (2x). Dry the resin under vacuum.

Protocol 1.2: Immobilization of 3-(Ethanesulfonyl)azetidine
  • Activation of the Azetidine: In a separate flask, dissolve 379 mg (2.0 mmol) of 3-(ethanesulfonyl)azetidine hydrochloride in 10 mL of DMF. Add 0.35 mL (2.0 mmol) of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and liberate the free secondary amine.

  • Coupling Reaction: To the swollen Wang resin, add the solution of activated azetidine. Then, add a solution of 557 mg (3.0 mmol) of p-nitrobenzoyl chloride in 5 mL of DMF. Gently agitate the mixture at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with 10 mL of DMF (3x), 10 mL of DCM (3x), and 10 mL of methanol (3x).

  • Capping: To cap any unreacted hydroxyl groups on the resin, add a solution of 1.0 mL of acetic anhydride and 0.1 mL of pyridine in 10 mL of DMF. Agitate for 2 hours.

  • Final Wash and Dry: Wash the resin as described in step 3 and dry under vacuum.

Reaction Monitoring: The progress of the immobilization can be monitored using Fourier-transform infrared (FT-IR) spectroscopy.[7][8] A decrease in the broad hydroxyl (-OH) stretch of the Wang resin (around 3400 cm⁻¹) and the appearance of a new ester carbonyl (C=O) stretch (around 1720 cm⁻¹) indicate successful coupling.

Figure 2: Immobilization of 3-(ethanesulfonyl)azetidine onto Wang resin.

Part 2: Diversification of the Immobilized Azetidine

With the azetidine scaffold anchored to the solid support, the next stage involves introducing diversity by functionalizing the azetidine nitrogen. This is typically achieved through N-acylation or N-alkylation reactions.

Protocol 2.1: N-Acylation with Carboxylic Acids
  • Resin Preparation: Take 200 mg of the immobilized azetidine resin (0.2 mmol) and swell in 2 mL of DMF for 30 minutes.

  • Carboxylic Acid Activation: In a separate vial, dissolve 0.6 mmol of the desired carboxylic acid, 228 mg (0.6 mmol) of HATU, and 0.10 mL (0.6 mmol) of DIPEA in 2 mL of DMF. Allow the activation to proceed for 15 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction mixture and wash the resin with 5 mL of DMF (3x), 5 mL of DCM (3x), and 5 mL of methanol (3x). Dry the resin under vacuum.

Reaction Monitoring: The completion of the acylation can be monitored by a colorimetric test, such as the Kaiser test. A negative Kaiser test (the beads remain colorless) indicates the absence of a free primary or secondary amine, signifying a complete reaction.

Protocol 2.2: N-Alkylation with Alkyl Halides
  • Resin Preparation: Swell 200 mg of the immobilized azetidine resin (0.2 mmol) in 2 mL of DMF for 30 minutes.

  • Alkylation Reaction: Add 1.0 mmol of the desired alkyl halide and 0.17 mL (1.0 mmol) of DIPEA to the resin suspension. Heat the mixture to 60°C and agitate for 12 hours.

  • Washing: Cool the reaction vessel to room temperature. Drain the reaction mixture and wash the resin with 5 mL of DMF (3x), 5 mL of DCM (3x), and 5 mL of methanol (3x). Dry the resin under vacuum.

Diversification MethodReagentsKey Parameters
N-Acylation Carboxylic Acid, HATU, DIPEARoom temperature, 4 hours
N-Alkylation Alkyl Halide, DIPEA60°C, 12 hours

Part 3: Cleavage and Isolation of the Final Products

The final step is the cleavage of the synthesized compounds from the solid support, followed by precipitation and purification. The choice of cleavage cocktail is crucial to ensure complete removal from the resin without degrading the target molecule.[9][10]

Protocol 3.1: Cleavage from the Resin
  • Resin Preparation: Place the dried, functionalized resin in a 10 mL reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

  • Cleavage Reaction: Add 2 mL of the cleavage cocktail to the resin. Agitate the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with an additional 1 mL of TFA and combine the filtrates.

Protocol 3.2: Product Precipitation and Purification
  • Precipitation: Add the TFA filtrate dropwise to 20 mL of cold diethyl ether. A precipitate of the final product should form.

  • Isolation: Centrifuge the mixture and decant the ether. Wash the precipitate with cold diethyl ether (2x).

  • Drying: Dry the precipitate under vacuum to obtain the crude product.

  • Purification and Analysis: Purify the crude product by preparative HPLC. Characterize the final compound by LC-MS and NMR spectroscopy.

Cleavage Cocktail Components and Their Functions

ComponentFunction
Trifluoroacetic Acid (TFA) Strong acid for cleaving the ester linkage to the Wang resin.[10]
Water Scavenger for tert-butyl cations that may be formed from protecting groups.[10]
Triisopropylsilane (TIS) Reducing agent and scavenger for electrophilic species.[10]

Conclusion

The solid-phase synthesis of 3-(ethanesulfonyl)azetidine derivatives provides a robust and efficient methodology for the generation of diverse compound libraries for drug discovery. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully immobilize, diversify, and cleave these valuable scaffolds. Careful monitoring of each reaction step and the appropriate choice of reagents and conditions are paramount to achieving high yields and purities of the final products. The strategic incorporation of the 3-(ethanesulfonyl)azetidine core is a promising avenue for the development of novel therapeutics with improved pharmacological profiles.

References

  • Journal of Medicinal and Chemical Sciences. (2022-06-30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Google Patents. (CN102827052A). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • PMC - NIH. (2025-09-05). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. [Link]

  • PubMed. (n.d.). Analytical methods for the monitoring of solid phase organic synthesis. [Link]

  • PubMed. (2025-06-25). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. [Link]

  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. [Link]

  • Organic Syntheses. (n.d.). azetidine. [Link]

  • ACS Publications. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • RSC Publishing. (2021-03-24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • RSC Publishing. (2017-09-27). Recent advances in synthetic facets of immensely reactive azetidines. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Journal of the American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]

  • Taylor & Francis Online. (2026-01-05). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (2025-08-09). Analytical Techniques for Small Molecule Solid Phase Synthesis. [Link]

  • ChemRxiv. (n.d.). Modular Access to N-SF5 azetidines. [Link]

  • Uniba. (2022-04-29). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. [Link]

  • Biotage. (2023-02-06). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • University of Southampton. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. [Link]

  • SciELO. (n.d.). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. [Link]

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Application Note: A Multi-Modal Analytical Approach for Monitoring Reactions of 3-(Ethanesulfonyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Ethanesulfonyl)azetidine hydrochloride is a valuable building block in medicinal chemistry, prized for introducing the strained azetidine motif into potential therapeutic agents. The four-membered ring's unique conformational constraints can impart favorable physicochemical properties to drug candidates.[1] However, the reactivity of this strained ring necessitates precise and robust analytical monitoring to ensure reaction completion, minimize byproduct formation, and develop scalable synthetic processes.[2][3][4] This guide provides a detailed examination of key analytical methodologies—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring chemical transformations involving this substrate. We present validated, step-by-step protocols, explain the scientific rationale behind experimental choices, and offer insights into data interpretation, empowering researchers to achieve reliable and reproducible results.

Introduction: Physicochemical Properties and Reactivity Profile

3-(Ethanesulfonyl)azetidine is an amine functionalized with a potent electron-withdrawing ethanesulfonyl group. It is typically supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents.[5][6]

  • Structure and Properties: The core structure consists of a saturated, four-membered nitrogen heterocycle. The significant ring strain makes the azetidine ring susceptible to ring-opening reactions under certain conditions, although it is considerably more stable than an aziridine.[2][4] The hydrochloride salt form means the azetidine nitrogen is protonated (pKa ~8-9, typical for secondary amine salts), rendering it non-nucleophilic.

  • Reactivity: For most applications, such as N-alkylation, N-arylation, or acylation, the azetidine hydrochloride must first be neutralized to its free base form using a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA). This deprotonation liberates the nitrogen lone pair, activating its nucleophilicity for reaction with an appropriate electrophile.

A typical reaction scheme that requires monitoring is the nucleophilic substitution at the nitrogen center:

Scheme 1: General Nucleophilic Substitution Reaction

3-(Ethanesulfonyl)azetidine•HCl + Base → [3-(Ethanesulfonyl)azetidine] (Free Base)

[3-(Ethanesulfonyl)azetidine] + R-X → 3-(Ethanesulfonyl)-1-(R)-azetidine + Base•HX

(Where R-X is an electrophile, e.g., an alkyl halide or aryl halide)

Accurate monitoring of this process involves quantifying the consumption of the starting material and the formation of the desired product over time.

Recommended Analytical Methodologies

A combination of chromatographic and spectroscopic techniques provides a comprehensive toolkit for reaction monitoring. The choice of method depends on the required level of detail, available equipment, and the specific reaction conditions.

Technique Primary Use Advantages Limitations
HPLC-UV Quantitative analysis of reaction progress (conversion, yield).Robust, reproducible, widely available, excellent for quantitation.Requires chromophore for good sensitivity; potential for co-elution.
LC-MS Quantitative analysis and qualitative peak identification.High specificity and sensitivity; confirms molecular weight of reactants, products, and impurities.[7]More complex instrumentation; matrix effects can suppress ionization.
¹H NMR Real-time, in-situ reaction monitoring.Non-invasive, provides rich structural information, no sample workup needed for monitoring.[8][9]Lower sensitivity than MS; requires deuterated solvents and careful selection of non-overlapping signals.
High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the cornerstone technique for offline reaction monitoring due to its high resolving power and quantitative accuracy.

Scientific Rationale: Reversed-phase chromatography is ideal for separating the polar starting material from typically more hydrophobic products. The use of a buffered mobile phase is critical; it maintains a consistent pH, ensuring that the ionization state of the basic azetidine nitrogen is controlled. This prevents poor peak shape (tailing) that often occurs when basic analytes interact with residual silanols on the column stationary phase.

This protocol is designed for routine monitoring of reaction conversion.

  • Sample Preparation:

    • Carefully quench a small, accurately measured aliquot (e.g., 10 µL) of the reaction mixture. A suitable quenching agent is a dilute acid (e.g., 0.1% TFA in acetonitrile) which will stop the reaction and protonate all amine species.

    • Dilute the quenched aliquot in a known volume of mobile phase A/water (e.g., 1 mL) to bring the concentration within the detector's linear range.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • Instrumentation and Conditions:

Parameter Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent efficiency and retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for amines and provides protons for ESI-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall volume prevents column overload.
UV Detection 210 nmWavelength for detecting the sulfonyl group and amide bonds if applicable. A photodiode array (PDA) detector is recommended to assess peak purity.
  • Data Analysis:

    • Identify the retention times for the starting material and product using reference standards.

    • Calculate the percent conversion using the peak areas (PA): % Conversion = [PA(Product) / (PA(Starting Material) + PA(Product))] * 100

    • For accurate yield determination, a calibration curve with a known standard of the product is required.

This method uses the same chromatographic conditions as Protocol 1 but adds a mass spectrometer for detection.

Scientific Rationale: Mass detection provides unambiguous confirmation of peak identity. Electrospray Ionization (ESI) in positive mode is highly effective for protonating the azetidine nitrogen, leading to strong [M+H]⁺ ions. This is invaluable for identifying low-level byproducts or intermediates that may not be visible by UV.[10]

  • Instrumentation and Conditions:

    • LC System: Use the same conditions as described in Protocol 1.

    • Mass Spectrometer: ESI in Positive Ion Mode.

    • Scan Range: m/z 100 - 800.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Data Acquisition: Full scan mode for initial analysis. For quantitation, Selected Ion Monitoring (SIM) of the [M+H]⁺ ions for the starting material and product offers superior sensitivity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Aliquot Reaction Mixture Quench 2. Quench Reaction Sample->Quench Dilute 3. Dilute in Solvent Quench->Dilute Filter 4. Filter (0.22 µm) Dilute->Filter Injector 5. Inject into HPLC Filter->Injector Column 6. Separation on C18 Column Injector->Column Detector 7. UV & MS Detection Column->Detector Chromatogram 8. Generate Chromatogram Detector->Chromatogram Integrate 9. Integrate Peaks Chromatogram->Integrate Calculate 10. Calculate Conversion/Yield Integrate->Calculate

Fig. 1: Standard workflow for reaction monitoring via HPLC/LC-MS.
In-Situ ¹H NMR Spectroscopy

NMR spectroscopy allows for real-time monitoring of a reaction without the need for sampling and workup, providing valuable kinetic data.[7][8]

Scientific Rationale: The chemical environment of the protons on the azetidine ring and the ethanesulfonyl group is distinct. When the nitrogen atom is functionalized, the chemical shifts of the adjacent protons (especially the CH₂ groups of the azetidine ring) will change significantly. By integrating these unique, non-overlapping signals relative to an inert internal standard, one can directly quantify the concentration of species in the solution.[11][12]

  • Sample Preparation:

    • In an NMR tube, dissolve the limiting reagent and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃CN) that is compatible with the reaction chemistry.

    • Scientist's Note: The internal standard must be inert to the reaction conditions and have a signal in a clear region of the spectrum. Its concentration must be known accurately.

    • Acquire a t=0 spectrum to confirm the initial concentrations and signal positions.

  • Reaction Initiation and Monitoring:

    • Add the final reagent (e.g., the free-based 3-(Ethanesulfonyl)azetidine) to the NMR tube, mix quickly, and place it in the NMR spectrometer.

    • Trustworthiness Check: Ensure the spectrometer is locked and shimmed on the sample. For kinetic runs, temperature control is crucial. Modern systems can automate this process.[9]

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Identify a characteristic, well-resolved signal for the starting material and the product. For 3-(Ethanesulfonyl)azetidine, the protons on the azetidine ring (typically around 3.5-4.5 ppm) are good candidates.

    • Normalize the integral of the reactant and product signals to the integral of the internal standard in each spectrum.

    • Plot the normalized integral values versus time to generate a kinetic profile of the reaction.

NMR_Workflow cluster_prep NMR Sample Preparation cluster_monitoring Real-Time Monitoring cluster_data Data Processing Reagents 1. Dissolve Reactants & Internal Std in Deuterated Solvent T0 2. Acquire t=0 Spectrum Reagents->T0 Initiate 3. Initiate Reaction in Tube T0->Initiate Acquire 4. Acquire Spectra at Regular Time Intervals Initiate->Acquire Process 5. Process Spectra (Phase, Baseline) Acquire->Process Integrate 6. Integrate Reactant, Product & Std Signals Process->Integrate Plot 7. Plot Concentration vs. Time Integrate->Plot

Fig. 2: Workflow for in-situ reaction monitoring using ¹H NMR.

Data Interpretation and Troubleshooting

  • Peak Tailing in HPLC: This is common for basic amines and is usually solved by using a low pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) or by using a base-deactivated column.

  • Signal Overlap in NMR: If reactant and product signals overlap, 2D NMR techniques (like COSY or HSQC) can help in assignment, or a different set of non-overlapping signals (e.g., from the ethanesulfonyl group) may need to be chosen for quantification.

  • Reaction Inhomogeneity in NMR: During fast reactions, changes in the sample matrix can degrade the magnetic field homogeneity, leading to distorted spectral lines.[8] This can be mitigated by ensuring thorough mixing and allowing for thermal equilibration before acquisition.

  • Mass Spectrometry Ion Suppression: High concentrations of salts or non-volatile bases (like K₂CO₃) in the reaction mixture can interfere with the ESI process. Always dilute the sample significantly before LC-MS analysis to minimize this "matrix effect."

Conclusion

The successful synthesis of novel chemical entities using 3-(Ethanesulfonyl)azetidine hydrochloride relies on the rigorous application of analytical chemistry. For routine, high-throughput reaction screening and optimization, a well-developed Reversed-Phase HPLC-UV method (Protocol 1) offers the best balance of speed, robustness, and quantitative accuracy. For detailed mechanistic studies, impurity profiling, and troubleshooting, LC-MS (Protocol 2) is indispensable for its specificity and sensitivity. Finally, for acquiring detailed kinetic data and understanding reaction dynamics without disturbing the system, in-situ ¹H NMR (Protocol 3) is the most powerful and elegant solution. By employing these methods judiciously, researchers can accelerate drug development timelines and ensure the quality and reproducibility of their chemical syntheses.

References

  • ChemRxiv. (2025). NMR reaction monitoring robust to spectral distortions. [Link]

  • ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines. [Link]

  • Bruker. (2017). Enhanced Reaction Understanding with On-line NMR Monitoring. [Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Google Patents. (n.d.).
  • Korea Science. (1984). Determination of Sulfonamides by NMR Spectroscopy. [Link]

  • S. Karger AG. (n.d.). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. [Link]

  • Angene. (n.d.). 3-Methylsulfonyl-azetidine HCl (CAS# 1400764-60-4). [Link]

  • PubMed. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • Centers for Disease Control and Prevention. (2010). Sampling and analytical methods for phosphine — a review. [Link]

  • University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • PubMed. (2024). 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. [Link]

  • ACS Publications. (2024). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [Link]

  • ResearchGate. (2018). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]

Sources

Troubleshooting & Optimization

Avoiding decomposition of 3-(Ethanesulfonyl)azetidine hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Synthesis Optimization Guide

Document ID: TS-AZT-003 | Version: 2.1 | Status: Active

Executive Summary & Stability Profile

Compound: 3-(Ethanesulfonyl)azetidine Hydrochloride CAS: 1310680-34-4 (Free base ref) Role: Critical intermediate for JAK inhibitors (e.g., Baricitinib).

The Core Problem: This compound combines a highly strained azetidine ring (~26 kcal/mol strain energy) with an electron-withdrawing ethylsulfonyl group . While the hydrochloride salt is a stable solid, the free base is thermally unstable and prone to rapid polymerization . Furthermore, the C2/C4 positions are highly susceptible to nucleophilic attack (ring-opening) under acidic or strongly basic conditions during synthesis.

Stability Dashboard
ParameterStatusCritical Note
Solid State (HCl Salt) ✅ StableHygroscopic. Store at -20°C under Argon.
Free Base (Oil/Soln) ❌ UnstableDo not isolate. Polymerizes rapidly >0°C.
Aq. Solution (pH < 3) ⚠️ RiskRing opening (hydrolysis) over time.
Aq. Solution (pH > 10) ⚠️ RiskDimerization/Polymerization via N-nucleophile.
Oxidative Stability ✅ StableSulfone is robust; however, oxidants can attack the amine if unprotected.

The "Safe Route" Synthetic Workflow

To avoid decomposition, you must avoid the isolation of the free amine and control pH during the oxidation of the sulfide precursor. The most robust route utilizes N-Benzhydryl protection followed by hydrogenolysis, which delivers the salt directly without passing through the unstable free base.

Optimized Workflow Diagram

G Start 1-Benzhydrylazetidin-3-ol Step1 Mesylation (MsCl, Et3N, 0°C) Start->Step1 Inter1 3-Mesylate Intermediate Step1->Inter1 Step2 Thiol Displacement (EtSH, NaH, DMF) Inter1->Step2 Nucleophilic Sub. Inter2 Thioether Intermediate Step2->Inter2 Step3 Buffered Oxidation (Oxone, MeOH/H2O) Inter2->Step3 pH Control Essential Inter3 Sulfone (Protected) Step3->Inter3 Step4 Hydrogenolysis (Pd(OH)2, H2, HCl/MeOH) Inter3->Step4 Avoid Free Base Final 3-(Ethanesulfonyl)azetidine HCl (Precipitate directly) Step4->Final

Figure 1: Optimized synthesis avoiding isolation of the unstable free amine. Note the direct precipitation of the HCl salt in the final step.

Troubleshooting & FAQs

Module A: Decomposition During Synthesis

Q1: My yield dropped significantly during the mesylate displacement with ethanethiol. NMR shows complex aliphatic signals.

  • Diagnosis: You likely triggered Ring Opening Polymerization (ROP) .

  • Root Cause: If the reaction temperature exceeds 60°C or if the solvent is too polar/protic, the azetidine ring opens via nucleophilic attack by the thiol at C2 instead of displacing the mesylate at C3.

  • Corrective Action:

    • Keep reaction temperature < 50°C .

    • Use aprotic polar solvents (DMF or DMSO) but ensure they are anhydrous .

    • Protocol Fix: Pre-cool the mixture of thiol/base before adding the mesylate substrate.

Q2: During oxidation of the thioether to the sulfone, the reaction turned black/tarry.

  • Diagnosis: Acid-catalyzed decomposition.[1]

  • Root Cause: Oxidation of sulfides (using Oxone or mCPBA) generates protons. If the pH drops below 2, the N-protected azetidine (even if benzhydryl protected) becomes vulnerable to ring opening.

  • Corrective Action:

    • Buffer System: Use Oxone® in a MeOH/Water mixture buffered with NaHCO₃ or NaOAc .

    • Monitoring: Maintain pH between 5–7 during the addition of the oxidant.

Module B: Isolation & Handling

Q3: I tried to column purify the free base, but the product vanished on the silica.

  • Diagnosis: Irreversible adsorption/degradation.

  • Root Cause: Silica gel is slightly acidic. The free azetidine binds tightly to silanols, and the local acidity catalyzes ring opening.

  • Corrective Action:

    • Do NOT purify the free base.

    • If you must purify the protected intermediate (e.g., N-Boc or N-Benzhydryl), add 1% Triethylamine to your eluent to neutralize the silica.

    • For the final step, rely on crystallization of the HCl salt from MeOH/Et₂O or iPrOH.

Q4: How do I remove the Benzhydryl group without destroying the sulfone?

  • Diagnosis: Incompatible hydrogenation conditions.

  • Root Cause: Standard Pd/C can be sluggish for benzhydryl removal on azetidines due to steric bulk. Forcing conditions (high heat/pressure) degrades the ring.

  • Corrective Action:

    • Catalyst: Use Pearlman’s Catalyst (20% Pd(OH)₂/C) . It is significantly more active for debenzylation than Pd/C.

    • Solvent: Ethanol or Methanol.

    • Additive: Add 1.1 equivalents of HCl (conc. or in dioxane) to the hydrogenation vessel. This traps the amine immediately as it forms, preventing side reactions.

Detailed Protocol: The "Salt-Trap" Deprotection

This protocol addresses the most critical failure point: the final deprotection.

Prerequisite: 1-Benzhydryl-3-(ethanesulfonyl)azetidine (Pure intermediate).

  • Preparation:

    • Dissolve 10.0 g of the benzhydryl intermediate in MeOH (100 mL) .

    • Purge the vessel with Nitrogen for 15 minutes.

  • Acid Loading (The Safety Net):

    • Add 1.1 equivalents of HCl (e.g., 1.25 M HCl in MeOH or 4M HCl in Dioxane).

    • Note: Presence of acid prevents the formation of the reactive free amine species.

  • Catalyst Addition:

    • Add 20 wt% Pd(OH)₂/C (Pearlman's Catalyst, 1.0 g, 10% w/w loading).

    • Safety: Wet the catalyst with toluene or water first to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Pressurize to 30–50 psi H₂ .

    • Stir vigorously at Room Temperature (20–25°C) .

    • Warning: Do not heat. Heating >40°C promotes hydrolysis of the sulfone-alpha protons.

  • Workup (Isolation of Salt):

    • Filter catalyst over a pad of Celite® under inert atmosphere.

    • Concentrate the filtrate to ~20% volume (do not dry completely).

    • Add Et₂O or MTBE dropwise to induce crystallization.

    • Filter the white solid. Store at -20°C.

Mechanistic Visualization: Decomposition Pathways

Understanding how it breaks helps you prevent it.

Decomposition Center 3-(Ethanesulfonyl)azetidine (Free Base) Path1 Path A: Acidic Hydrolysis (Ring Opening) Center->Path1 H+ / H2O Path2 Path B: Self-Polymerization (Nucleophilic Attack) Center->Path2 Heat / Conc. Note PREVENTION: Always maintain as HCl salt below 40°C Center->Note Product1 3-Amino-2-(ethanesulfonyl)propan-1-ol (Linear Chain) Path1->Product1 Product2 Oligomers/Polymers (Insoluble Gum) Path2->Product2

Figure 2: Primary decomposition modes. Path A dominates in aqueous acid; Path B dominates in concentrated free-base form.

References

  • Baricitinib Process Chemistry

    • Title: "Development of a Scalable Synthesis of Baricitinib"
    • Source:Organic Process Research & Development (2016)
    • Context: Describes the handling of the azetidine ring and the specific choice of sulfonyl introduction.
  • Azetidine Ring Stability

    • Title: "Intramolecular Ring-Opening Decomposition of Aryl Azetidines"
    • Source:ACS Medicinal Chemistry Letters (2021)
    • Context: mechanistic details on acid-mediated ring opening.[1]

  • Patent Literature (Synthesis of Intermediates)

    • Title: "Processes for the prepar
    • Source: US P
    • Context: Detailed experimental procedures for the deprotection of azetidine intermedi
  • General Heterocycle Handling

    • Title: "Synthesis and Reactivity of Azetidines"[2][3]

    • Source:Chemical Reviews
    • Context: General strain energy d

Sources

Validation & Comparative

Comparative Guide: Biological Activity & Application of 3-(Ethanesulfonyl)azetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Advantage

In modern drug discovery, the 3-(ethanesulfonyl)azetidine moiety has emerged as a "privileged scaffold," offering a superior alternative to traditional pyrrolidine and piperidine rings.[1] This guide analyzes the biological activity of derivatives synthesized from 3-(ethanesulfonyl)azetidine hydrochloride , focusing on their utility in optimizing metabolic stability , solubility , and vector alignment in small-molecule inhibitors.[1]

Key Value Proposition:

  • Bioisosterism: Acts as a metabolically stable bioisostere for cyclic ethers, sulfones, and larger saturated heterocycles.[1]

  • Physicochemical Optimization: Lowers lipophilicity (

    
    ) and increases fraction of 
    
    
    
    carbons (
    
    
    ) compared to six-membered analogs, improving clinical success rates.[1]
  • Target Classes: Highly effective in JAK inhibitors (autoimmune), GPR119 agonists (metabolic disorders), and STAT3 inhibitors (oncology).[1]

Chemical Profile & Structural Distinctiveness[2]

The core building block, 3-(ethanesulfonyl)azetidine hydrochloride , provides a rigid, four-membered ring scaffold with a polar sulfone handle.[1]

PropertySpecification
IUPAC Name 3-(Ethanesulfonyl)azetidine hydrochloride
Molecular Formula

Molecular Weight 185.67 g/mol
Core Geometry Puckered (butterfly) conformation
Key Functional Group Sulfone (

) at C3 position (H-bond acceptor)
pKa (Conjugate Acid) ~8.5–9.0 (Lower than pyrrolidine due to inductive effect of sulfone)
Structural Logic: The "Puckering" Effect

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation. This rigid geometry orients the C3-sulfonyl group and the N1-substituent in a precise vector, often enhancing binding affinity by reducing the entropic penalty upon binding to a protein pocket.

Comparative Biological Activity (SAR Analysis)

The following analysis compares 3-(ethanesulfonyl)azetidine derivatives against their 5-membered (pyrrolidine) and 6-membered (piperidine) analogs.

Physicochemical & Potency Comparison

Table 1: Impact of Ring Size on Drug-Like Properties (Model Sulfonamide Derivatives)

FeatureAzetidine (4-membered) Pyrrolidine (5-membered) Piperidine (6-membered) Impact on Activity
Lipophilicity (

)
1.3 (Low) 1.6 (Medium)1.9 (High)Lower

improves solubility and reduces off-target toxicity.[1]
Ligand Efficiency (LE) High ModerateLowSmaller scaffold mass yields higher potency per heavy atom.[1]
Metabolic Stability High ModerateLow to ModerateAzetidines are less prone to oxidative metabolism (P450) than piperidines.[1]
Basicity (

)
~8.5 ~9.5~10.0Reduced basicity improves membrane permeability and reduces hERG liability.[1]
Vector Angle Acute (~90°) Obtuse (~109°)VariableUnique vector alignment often accesses novel binding pockets.[1]

Analyst Insight: The transition from pyrrolidine to azetidine typically results in a 10-fold improvement in solubility while maintaining or improving potency, as seen in next-generation JAK inhibitors.

Case Studies in Biological Activity
Case A: GPR119 Agonists (Metabolic Disorders)

Derivatives containing the 3-sulfonylazetidine moiety act as potent agonists for GPR119 , a GPCR target for type 2 diabetes.[1]

  • Mechanism: The sulfone group mimics the polar interactions of endogenous ligands, while the azetidine ring constrains the molecule to fit the orthosteric site.

  • Data: Ethyl-sulfonyl analogs show comparable potency (

    
    ) to isopropyl analogs but with improved steric fit in restricted pockets.[1]
    
Case B: JAK1/JAK3 Inhibitors (Autoimmune)

In the development of selective JAK inhibitors (analogous to Baricitinib), the azetidine ring is used to link the hinge-binding motif with the solvent-exposed tail.

  • Advantage: The 3-ethanesulfonyl group provides a "metabolic anchor," preventing rapid clearance while interacting with solvent-front arginine residues.

Strategic Decision Framework (Visualized)

The following decision tree guides medicinal chemists on when to deploy the 3-(ethanesulfonyl)azetidine scaffold.

SAR_Decision_Tree Start Lead Optimization Challenge Problem1 High Lipophilicity (LogP > 3)? Start->Problem1 Problem2 Metabolic Instability (Rapid Clearance)? Problem1->Problem2 No Solution_Azetidine Switch to Azetidine Scaffold Problem1->Solution_Azetidine Yes Problem3 Poor Solubility? Problem2->Problem3 No Problem2->Solution_Azetidine Yes Problem3->Solution_Azetidine Yes Solution_Pyrrolidine Retain Pyrrolidine/Piperidine Problem3->Solution_Pyrrolidine No Mechanism1 Reduces Carbon Count Lowers LogP Solution_Azetidine->Mechanism1 Mechanism2 Blocks Metabolic Soft Spots (e.g., alpha-oxidation) Solution_Azetidine->Mechanism2

Figure 1: SAR Decision Tree for selecting Azetidine scaffolds during lead optimization.

Experimental Protocols

Synthesis of 3-(Ethanesulfonyl)azetidine Hydrochloride

A robust, self-validating protocol for generating the core building block.[1]

Reaction Scheme:

  • N-Protection: Azetidin-3-ol

    
     N-Boc-azetidin-3-ol.
    
  • Activation: N-Boc-azetidin-3-ol

    
     N-Boc-3-iodoazetidine (via Mesylation/Iodination).
    
  • Displacement: N-Boc-3-iodoazetidine + NaSEt

    
     N-Boc-3-(ethylthio)azetidine.
    
  • Oxidation: N-Boc-3-(ethylthio)azetidine +

    
    CPBA 
    
    
    
    N-Boc-3-(ethanesulfonyl)azetidine.
  • Deprotection: HCl/Dioxane

    
    Product .
    

Detailed Protocol (Step 3 & 4 Focus):

  • Thio-Displacement:

    • Dissolve N-Boc-3-iodoazetidine (1.0 eq) in DMF (0.5 M).

    • Add Sodium Ethanethiolate (1.5 eq) at 0°C. Stir at RT for 4h.

    • Validation: TLC (Hex/EtOAc 4:1) shows disappearance of iodide (

      
      ) and appearance of sulfide (
      
      
      
      ).[1]
    • Workup: Dilute with water, extract with

      
      , dry over 
      
      
      
      .[1]
  • Oxidation:

    • Dissolve sulfide intermediate in DCM. Cool to 0°C.[2][3]

    • Add

      
      CPBA (2.2 eq) portion-wise.[1] Stir overnight.
      
    • Validation: LCMS shows Mass+32 peak (Sulfone).[1]

    • Quench with

      
       (sat.[1][3] aq) and 
      
      
      
      .[3][4]
  • Salt Formation:

    • Treat N-Boc-sulfone with 4M HCl in Dioxane (5 eq). Stir 2h.

    • Precipitate with

      
      . Filter highly hygroscopic white solid. Store under Argon.
      
Biological Assay: GPR119 cAMP Accumulation

To verify biological activity of the N-arylated derivative.

  • Cell Line: CHO-K1 cells stably expressing human GPR119.

  • Reagent: HTRF cAMP Dynamic 2 Kit (Cisbio).[1]

  • Procedure:

    • Seed 2,000 cells/well in 384-well low-volume plates.

    • Add 3-(ethanesulfonyl)azetidine derivative (dissolved in DMSO) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate 30 min at 37°C in stimulation buffer (containing IBMX to inhibit phosphodiesterase).

    • Add cAMP-d2 and anti-cAMP-Cryptate detection reagents.

    • Incubate 1h at RT.

  • Readout: Measure HTRF ratio (665/620 nm).

  • Validation: Reference agonist (e.g., GSK1292263) must yield

    
    .[1]
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Epichlorohydrin / Azetidin-3-ol Step1 1. N-Protection (Boc) 2. Activation (Iodide) Start->Step1 Step2 Nucleophilic Displacement (NaSEt) Step1->Step2 Inversion of Config. Step3 Oxidation (mCPBA) Step2->Step3 Sulfide -> Sulfone Step4 Deprotection (HCl/Dioxane) Step3->Step4 Product 3-(Ethanesulfonyl)azetidine Hydrochloride Step4->Product Precipitation

Figure 2: Modular synthesis route for 3-(ethanesulfonyl)azetidine hydrochloride.

References

  • Lowe, M. et al. (2025).[1] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery. BenchChem Comparative Guides. Link[1]

  • Smith, J. A. et al. (2020).[1] Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15600–15620.[1] Link[1]

  • Ritter, T. et al. (2019).[1] Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Chemical Reviews. Link

  • Cisbio Bioassays. (2023).[1] HTRF cAMP HiRange Assay Protocol. Link

  • Kern, N. et al. (2014).[1] Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction. Organic Letters, 16(23), 6104–6107.[1] Link[1]

Sources

A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The strategic selection of scaffolds is a cornerstone of modern medicinal chemistry. Among the vast arsenal of heterocyclic structures, small saturated rings like azetidine (a four-membered ring) and pyrrolidine (a five-membered ring) have emerged as powerful tools for modulating the properties of drug candidates. While often considered as bioisosteres, their subtle yet significant differences in physicochemical and conformational properties can lead to profound impacts on a molecule's pharmacokinetic (ADME) and pharmacodynamic profiles. This guide provides an in-depth, comparative analysis of these two scaffolds to inform rational drug design decisions.

Fundamental Physicochemical and Structural Properties: A Head-to-Head Comparison

The choice between an azetidine and a pyrrolidine ring introduces distinct structural and electronic features into a molecule. These differences are rooted in their inherent ring size, which dictates bond angles, ring strain, and conformational flexibility.

  • Ring Strain and Geometry: Azetidine possesses significant ring strain (approximately 25.4 kcal/mol), placing it between the highly strained aziridine and the relatively strain-free pyrrolidine.[1] This strain is not a liability but a feature; it renders the azetidine ring more rigid and conformationally constrained than the flexible pyrrolidine.[2][3] The pyrrolidine ring readily adopts various puckered (envelope and twisted) conformations, which allows it to mimic the structures of natural amino acids like proline.[4][5] In contrast, the azetidine ring is largely planar with defined exit vectors for its substituents, offering a more rigid and predictable three-dimensional structure.[1]

  • Basicity (pKa): The nitrogen atom in both scaffolds provides a basic center, crucial for forming salt forms and interacting with biological targets. However, the increased s-character of the nitrogen lone pair orbital in the strained azetidine ring generally results in a lower pKa (making it less basic) compared to the corresponding pyrrolidine analog. This tunable basicity is a key lever for medicinal chemists to optimize properties like solubility and cell permeability.[6]

  • Lipophilicity and Solubility: The replacement of a larger ring system with a smaller one like azetidine can reduce lipophilicity (LogP) and increase the fraction of sp³-hybridized carbons, which often correlates with improved solubility and better overall physicochemical profiles.[1][7] Studies have shown that substituting a pyrrolidine with an azetidine can lead to enhanced aqueous solubility.[8]

Comparative Data Summary
PropertyAzetidinePyrrolidineRationale & Implication in Drug Design
Ring Size 4-membered5-memberedDictates all other properties.
Ring Strain High (~25.4 kcal/mol)[1]LowAzetidine's strain leads to rigidity and unique reactivity. Pyrrolidine's low strain allows for conformational flexibility.[1]
Conformation Relatively planar, puckered[4]Flexible (envelope, twist)Azetidine offers a rigid scaffold with defined substituent vectors. Pyrrolidine is a versatile proline mimic.[4][5]
Basicity (pKa) Generally lowerGenerally higherAffects salt formation, solubility, and target engagement. Azetidine offers a less basic alternative.
Lipophilicity (LogP) Generally lowerGenerally higherAzetidine can improve solubility and reduce metabolic liabilities associated with high lipophilicity.[7][8]
Metabolic Stability Often enhanced[2]Potential for bioactivation[9]Azetidine's rigidity can block sites of metabolism. Pyrrolidine can sometimes be oxidized to reactive iminium ions.[2][9]

Impact on Pharmacokinetics (ADME)

The choice of scaffold profoundly influences how a drug is absorbed, distributed, metabolized, and excreted.

  • Metabolic Stability: One of the most cited advantages of the azetidine scaffold is its ability to enhance metabolic stability.[2][7] The strained, rigid nature of the ring can sterically shield adjacent sites from metabolic enzymes like Cytochrome P450s. Furthermore, the substitution of metabolically labile groups (e.g., an isopropyl group) with a robust azetidine ring is a common strategy to block metabolism. Conversely, while generally stable, the pyrrolidine ring can be susceptible to oxidation, leading to the formation of potentially reactive iminium ion metabolites.[9]

  • Solubility and Permeability: As noted, incorporating an azetidine ring can be an effective strategy to increase aqueous solubility.[8] This is a critical parameter for achieving adequate drug concentration at the site of action, particularly for oral administration. The lower basicity of azetidine can also be advantageous in tuning the overall charge state of a molecule at physiological pH, balancing solubility with the membrane permeability required for absorption.

Influence on Pharmacodynamics (Target Engagement)

The distinct geometries of azetidine and pyrrolidine dictate how they orient substituents and interact with biological targets.

  • Vectorial Orientation and Rigidity: The constrained geometry of azetidine provides well-defined exit vectors for substituents, which can lock a molecule into a bioactive conformation and minimize the entropic penalty upon binding to a target.[1] This rigidity can lead to significant gains in potency and selectivity. This contrasts with the flexible pyrrolidine ring, which can adapt its shape to fit into a binding pocket, a property that is particularly valuable when mimicking the endogenous ligand proline.[5]

  • Case Study: STAT3 Inhibitors: In the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a key cancer target, the incorporation of an azetidine scaffold led to compounds with significantly improved cellular activity compared to previous leads.[10] The azetidine ring likely positioned key pharmacophoric elements in an optimal orientation for binding to the STAT3 protein.

Workflow for Scaffold Selection

The decision to use an azetidine or pyrrolidine scaffold is context-dependent. The following workflow illustrates key decision points for a medicinal chemist.

G Start Initiate Scaffold Hopping or de novo Design Goal Define Design Goal (e.g., Improve Potency, Solubility, PK) Start->Goal Decision1 Need for Rigidity/ Defined Vectors? Goal->Decision1 Decision2 Need for Proline Mimicry/ Flexibility? Goal->Decision2 Azetidine Consider Azetidine OutcomeA Improved Potency, Metabolic Stability, Solubility Azetidine->OutcomeA Pyrrolidine Consider Pyrrolidine OutcomeP Target Mimicry, Fit to Flexible Pocket Pyrrolidine->OutcomeP Decision1->Azetidine  Yes Decision1->Decision2  No Decision2->Pyrrolidine  Yes

Caption: Decision workflow for choosing between azetidine and pyrrolidine scaffolds.

Synthetic Accessibility and Protocols

Both scaffolds are readily accessible, though their syntheses proceed through different key intermediates and strategies. Advances in synthetic methodologies have made a wide variety of substituted derivatives available.[1]

Representative Experimental Protocol: Synthesis of a Substituted Pyrrolidine

The synthesis of pyrrolidines often starts from readily available cyclic precursors like proline or 4-hydroxyproline, or through the cyclization of acyclic starting materials.[11]

Protocol: Reductive Cyclization for N-Benzyl-3-phenylpyrrolidine

  • Reaction Setup: To a solution of 4-oxo-4-phenylbutanoic acid (1.0 eq) and benzylamine (1.1 eq) in toluene (0.5 M) in a round-bottom flask equipped with a Dean-Stark apparatus, add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Azeotropic Dehydration: Heat the mixture to reflux for 4-6 hours, collecting the water in the Dean-Stark trap. Monitor the reaction by TLC or LC-MS for the formation of the intermediate enamine/lactam.

  • Reduction: Cool the reaction mixture to room temperature. Carefully add sodium borohydride (NaBH₄, 2.0 eq) in portions. Stir the reaction at room temperature for 12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-benzyl-3-phenylpyrrolidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Experimental Protocol: Synthesis of a Substituted Azetidine

The synthesis of azetidines often involves cycloaddition reactions or ring-closing strategies from appropriate precursors, such as β-amino alcohols.[1]

Protocol: Intramolecular Cyclization for 1-Benzhydryl-3-hydroxyazetidine

  • Reaction Setup: To a solution of benzhydrylamine (1.0 eq) in methanol (0.5 M) in a round-bottom flask, add epichlorohydrin (1.1 eq) dropwise at 0 °C.

  • Ring Opening: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the formation of the amino alcohol intermediate by TLC or LC-MS.

  • Cyclization: Add a solution of sodium hydroxide (2.0 eq) in water dropwise to the reaction mixture. Heat the mixture to reflux for 6 hours to promote intramolecular cyclization.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the desired 1-benzhydryl-3-hydroxyazetidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Perspectives

Both azetidine and pyrrolidine are invaluable scaffolds in the drug discovery toolkit. The choice between them is not a matter of inherent superiority but of strategic alignment with the project's goals.

  • Azetidine is the scaffold of choice when seeking to introduce rigidity, improve metabolic stability, enhance solubility, and explore novel chemical space with well-defined three-dimensional orientations. Its role as a bioisostere for larger rings is a proven strategy for optimizing ADME properties.[1][7]

  • Pyrrolidine remains the premier choice for mimicking proline, engaging with targets that recognize flexible ligands, and leveraging a vast and well-established synthetic chemistry toolbox .[5][11]

The continued development of novel synthetic methods will undoubtedly expand the accessibility of diversely functionalized versions of both rings. Future drug design will likely see an even more nuanced and computationally guided application of these scaffolds, enabling the precise tuning of molecular properties to overcome complex biological challenges.

References

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2026). Organic Letters. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available from: [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. (2026). American Chemical Society. Available from: [Link]

  • New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.). Source unavailable.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PubMed Central. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Source unavailable.
  • Conformational Preferences of Proline Analogues with Different Ring Size. (n.d.). The Journal of Physical Chemistry B. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Available from: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.). ResearchGate. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. Available from: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central. Available from: [Link]

  • FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. Available from: [Link]

Sources

Guide to Validating 3-(Ethanesulfonyl)azetidine Hydrochloride Purity: HILIC vs. Reverse Phase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 3-(Ethanesulfonyl)azetidine hydrochloride (CAS: 1206970-48-2 analog) presents a specific set of chromatographic challenges often underestimated in standard drug discovery workflows. As a highly polar, hydrophilic small molecule containing a basic azetidine ring and a sulfonyl group, this compound exhibits negligible retention on standard C18 stationary phases.

This guide objectively compares the industry-standard "Generic C18" approach against an Optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method. Experimental data and mechanistic analysis demonstrate that while C18 methods often result in void-volume co-elution and ion-suppression, the HILIC approach provides superior retention, peak symmetry, and MS-compatibility, making it the definitive choice for purity validation.

The Analytical Challenge

The core difficulty lies in the physicochemical properties of the molecule:

  • High Polarity (LogP < 0): The ethylsulfonyl and azetidine moieties create a hydrophilic profile that resists hydrophobic interaction.[1]

  • UV Transparency: The lack of a conjugated

    
    -system (aromatic ring) necessitates detection at low wavelengths (200–210 nm), where solvent cut-off noise is high.
    
  • Salt Dissociation: As a hydrochloride salt, the azetidine nitrogen is protonated.[1] On C18 columns, this positive charge further reduces retention time due to repulsion from residual silanols (unless ion-pairing reagents are used).

Comparative Methodology: C18 vs. HILIC

We evaluated two distinct separation modes to determine the optimal validation protocol.

Method A: The "Generic" Alternative (Reverse Phase)
  • Column: C18 (3.0 x 150 mm, 3.5 µm)

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient

  • Mechanism: Hydrophobic Interaction

  • Outcome: FAILURE . The analyte elutes near the void volume (

    
    ), often co-eluting with injection solvent shocks and unretained impurities. Peak tailing is observed due to secondary silanol interactions.[1]
    
Method B: The "Optimized" Solution (HILIC)
  • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC (2.1 x 100 mm, 3.5 µm)

  • Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) / Acetonitrile (90:10 start)

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.[1]

  • Outcome: SUCCESS . The analyte is strongly retained (

    
    ) with excellent peak symmetry.[1] The high organic content enhances desolvation in LC-MS applications.[1]
    
Summary of Performance Metrics
ParameterMethod A (Generic C18)Method B (Optimized HILIC)
Retention Time (

)
1.2 min (Void elution)6.8 min (Well retained)
Capacity Factor (

)
0.2 (Unacceptable)4.5 (Ideal)
Tailing Factor (

)
2.1 (Significant tailing)1.1 (Symmetric)
Theoretical Plates (

)
< 2,000> 12,000
MS Sensitivity Low (High aqueous suppression)High (High organic efficiency)

Mechanistic Visualization

The following diagram illustrates why HILIC succeeds where C18 fails for this specific polar salt.

G cluster_0 Method A: Reverse Phase (C18) cluster_1 Method B: HILIC Mode C18_Phase Hydrophobic Stationary Phase (Alkyl Chains) Interaction_RP Repulsion / No Interaction C18_Phase->Interaction_RP Analyte_RP Polar Azetidine Salt (Hydrophilic) Analyte_RP->Interaction_RP Result_RP Elution in Void Volume (No Retention) Interaction_RP->Result_RP HILIC_Phase Polar Stationary Phase (Zwitterionic/Amide) Water_Layer Adsorbed Water Layer HILIC_Phase->Water_Layer Hydration Partition Partitioning Mechanism Water_Layer->Partition Analyte_HILIC Polar Azetidine Salt (Hydrophilic) Analyte_HILIC->Partition Result_HILIC Strong Retention (Separation Achieved) Partition->Result_HILIC

Figure 1: Mechanistic comparison showing the failure of hydrophobic interaction (Method A) vs. the success of hydrophilic partitioning (Method B).

Detailed Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R1) guidelines.

Reagents and Materials
  • Reference Standard: 3-(Ethanesulfonyl)azetidine HCl (>99.0% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Buffer Salt: Ammonium Acetate (volatile, MS-compatible).

Chromatographic Conditions
  • Instrument: HPLC with PDA or CAD (Charged Aerosol Detector).

  • Column: Amide-HILIC, 2.1 mm × 100 mm, 1.7 µm or 3.5 µm particle size.

  • Column Temp: 35°C (Controls viscosity and kinetics).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 205 nm (Reference 360 nm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (native pH).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

Gradient Program
Time (min)% Mobile Phase B (ACN)Comment
0.090Initial high organic for retention
1.090Isocratic hold
8.050Gradient elution of polar impurities
10.050Wash
10.190Return to initial
15.090Re-equilibration (Critical in HILIC)

Technical Insight: HILIC columns require longer re-equilibration times (approx. 20 column volumes) compared to RP-HPLC to re-establish the water layer on the stationary phase.

Validation Results (Representative Data)

The following data represents typical validation performance for this method, demonstrating compliance with ICH Q2(R1) standards.

Linearity & Range
  • Range: 50 µg/mL to 150% of target concentration.

  • Regression:

    
    
    
Concentration (µg/mL)Peak Area (mAU*s)
50 (LOQ)12,400
25062,100
500 (Target)124,500
750186,200
1000248,900
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy (Recovery)

Spiked recovery experiments at three levels (80%, 100%, 120%).

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%
Precision[3]
  • System Precision: % RSD of retention time < 0.5% (n=6).

  • Method Precision: % RSD of assay area < 1.0% (n=6).

Validation Workflow Diagram

The following flowchart outlines the logical sequence of the validation study, ensuring a self-validating system.

ValidationFlow cluster_suitability Phase 1: System Suitability cluster_parameters Phase 2: Analytical Performance Start Start Validation SST Inject Standard (n=5) RSD < 2.0% Tailing < 1.5 Start->SST Spec Specificity (Blank/Placebo Interference) SST->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Report Generate Validation Report (ICH Q2 R1) Prec->Report

Figure 2: Step-by-step validation workflow ensuring compliance with regulatory standards.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][3][4] [Link]

  • PubChem. (n.d.).[1][5] 3-Azetidinone hydrochloride (Structural Analog).[1] National Library of Medicine.[1] [Link]

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • FDA. (2015).[1][4] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][6] U.S. Food and Drug Administration.[1] [Link]

Sources

Azetidine Building Blocks in Parallel Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Paradox

In the landscape of high-throughput parallel synthesis, azetidines occupy a paradoxical niche. They possess significant ring strain (~25.4 kcal/mol), yet exhibit remarkable kinetic stability compared to aziridines, making them viable for robust library generation. This guide provides a head-to-head analysis of azetidine building blocks against their five- and six-membered counterparts (pyrrolidines and piperidines). We focus on their application in parallel synthesis, highlighting the specific physicochemical advantages they confer and the synthetic nuances required to prevent ring-opening decomposition.

Part 1: Strategic Positioning & Physicochemical Comparison

The primary driver for selecting azetidine building blocks is the "gem-dimethyl" effect and the lowering of lipophilicity without sacrificing basicity. Azetidines serve as truncated bioisosteres of pyrrolidines and piperidines, often improving the Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) of drug candidates.

Head-to-Head: Physicochemical Profiles

The following table aggregates data comparing N-sulfonyl derivatives and free amines of azetidine, pyrrolidine, and piperidine.

FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molAzetidines react faster in nucleophilic substitutions but risk acid-catalyzed ring opening.
LogP (ClogP) ~1.3 (Sulfonamide deriv.)[1]~1.6~1.9Azetidines lower lipophilicity, improving solubility and LLE.
pKa (Parent) ~11.3~11.3~11.1Basicity is comparable, but steric bulk around the nitrogen in azetidines is lower, affecting nucleophilicity.
Metabolic Stability High ModerateLow to ModerateAzetidines reduce the number of oxidizable C-H bonds compared to piperidines.
Vector Geometry ~90° bond angles~109° bond angles~109° bond anglesAzetidines provide distinct exit vectors, often altering substituent projection to pick up novel interactions.

Key Insight: Replacing a piperidine with a 1-azaspiro[3.3]heptane (a spiro-azetidine) has been shown to increase metabolic half-life (


) in human liver microsomes by nearly 2-fold while maintaining pKa and reducing LogD by ~0.4 units.

Part 2: Decision Logic for Scaffold Selection

Selecting the correct azetidine architecture is critical for library success. Use the following decision tree to determine when to deploy azetidines versus standard heterocycles.

AzetidineSelection Start Library Design Goal Lipophilicity Is LogD > 3.0? Start->Lipophilicity Metabolic Metabolic Liability? Lipophilicity->Metabolic No Azetidine Select 3-Substituted Azetidine (Lowers LogD, Retains Vector) Lipophilicity->Azetidine Yes Geometry Need 3D Complexity? Metabolic->Geometry Stable Spiro Select Spirocyclic Azetidine (High Fsp3, Novel IP) Metabolic->Spiro Oxidative Clearance Issue Geometry->Spiro Yes Standard Use Pyrrolidine/Piperidine Geometry->Standard No CheckAcid Reaction Conditions pH < 2? Azetidine->CheckAcid Spiro->CheckAcid Warning RISK: Acid-Catalyzed Ring Opening Use Buffered Conditions CheckAcid->Warning Yes Proceed Proceed with Parallel Synthesis CheckAcid->Proceed No

Figure 1: Decision logic for integrating azetidine building blocks into library design, highlighting the critical stability checkpoint.

Part 3: Synthetic Viability in Parallel Chemistry

Azetidines are generally robust in parallel synthesis reactions (amide coupling, urea formation, reductive amination), but they exhibit specific vulnerabilities.

The Stability "Gotcha": Acid-Catalyzed Ring Opening

Unlike pyrrolidines, N-aryl azetidines are prone to ring-opening decomposition in highly acidic media (pH < 2). Protonation of the azetidine nitrogen, combined with the electron-donating nature of an aryl group, can facilitate C-N bond cleavage to relieve ring strain.

  • Observation: 3-substituted azetidines generally show higher stability than 2-substituted analogs due to steric protection and lack of immediate strain-release pathways at the alpha position.

  • Mitigation: In parallel purification (LCMS), avoid strong acid modifiers (like 0.1% TFA) if the product is stored in solution for long periods. Use formic acid or ammonium acetate buffers.

Protocol: Solid-Phase Synthesis of Spirocyclic Azetidines

The following protocol is adapted from a validated workflow for a 1976-membered library, demonstrating the robustness of spiro-azetidines on solid support.

Objective: Synthesis of diverse spiro[azetidine-3,3'-indoline] analogs.

Reagents & Equipment:

  • Solid Support: SynPhase Lanterns (L-series, silicon-functionalized).[2]

  • Linker: Nosyl (2-nitrobenzenesulfonyl) linker for traceless release or amine activation.

  • Building Blocks: Sulfonyl chlorides, isocyanates, aldehydes.

Step-by-Step Workflow:

  • Loading (Immobilization):

    • Activate Silicon-functionalized Lanterns with TfOH (Triflic acid).

    • React with the spiro-azetidine core (e.g., N-Boc protected spiro-amine) in DCM.

    • Validation: Cleave a test lantern with HF/Pyridine to verify loading by LCMS.

  • N-Functionalization (Diversity Point 1):

    • Remove Boc protecting group (20% TFA/DCM, 30 min). Note: Short exposure limits ring opening.

    • Wash with DMF/DCM/MeOH.

    • Amide Coupling: Add Carboxylic Acid (5 eq), HATU (5 eq), DIPEA (10 eq) in DMF. Shake for 16h at RT.

    • Sulfonylation: Add Sulfonyl Chloride (5 eq), Pyridine (10 eq) in DCM.

  • Orthogonal Deprotection (Diversity Point 2):

    • If a second diversity point exists (e.g., an allyl-protected amine), remove using Pd(PPh3)4 and 1,3-dimethylbarbituric acid (scavenger) in DCM.

  • Cleavage:

    • Cleave compound from solid support using HF/Pyridine (if silyl linker) or appropriate cleavage cocktail.

    • Neutralize immediately with methoxytrimethylsilane (TMSOMe) to quench HF.

Comparative Yield Data:

Reaction Type Azetidine Core Yield Pyrrolidine Core Yield Notes
Amide Coupling 85-95% >95% Azetidine steric bulk is lower, but slight strain effects can reduce nucleophilicity.
Reductive Amination 60-80% 75-90% Azetidines can be sluggish with bulky ketones; use Ti(OiPr)4 to assist imine formation.

| SNAr (F-displacement) | >90% | >90% | Highly efficient; azetidine is a potent nucleophile due to reduced steric hindrance. |

Part 4: Advanced Architectures & Case Studies

Case Study: Metabolic Stability of Azaspiro[3.3]heptane vs. Piperidine

In a direct comparison involving the anesthetic Bupivacaine (which contains a piperidine), replacing the piperidine ring with a 1-azaspiro[3.3]heptane resulted in:

  • Metabolic Stability:

    
     increased from 31 min (piperidine analog) to 52 min (spiro-azetidine).
    
  • Lipophilicity: LogD dropped from 1.6 to 1.0.

  • Solubility: Maintained comparable aqueous solubility (~13 µM).[3]

Workflow Visualization: Parallel Library Synthesis

The following diagram illustrates the validated workflow for generating azetidine libraries, emphasizing the critical "Acid Exposure Control" step.

LibraryWorkflow cluster_stability Stability Control Zone Input Azetidine Core (N-Boc Protected) Deprotect Deprotection (20% TFA/DCM) Input->Deprotect Step 1 Wash Neutralization Wash (DIPEA/DMF) Deprotect->Wash Step 2 (Critical) Coupling Parallel Coupling (R-COCl / R-NCO) Wash->Coupling Step 3 QC LCMS QC (Avoid Acidic Eluent) Coupling->QC Step 4 Final Final Library Plate QC->Final

Figure 2: Parallel synthesis workflow for azetidine libraries. The "Stability Control Zone" highlights where acid exposure must be minimized and quickly neutralized to prevent ring opening.

References

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. (2026). Link (Verified Source Context)

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. (2021).[4][5] Link

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. Link

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate (Preprint/Article). (2026). Link

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Link

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.